Ethyl 3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFFHRPDTQNMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452420 | |
| Record name | 3-Oxo-propionic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34780-29-5 | |
| Record name | 3-Oxo-propionic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxopropanoate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a reactive β-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of ethyl 3-oxopropanoate, with a focus on its relevance to pharmaceutical research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl formylacetate, 3-Oxo-propionic acid ethyl ester | [1] |
| CAS Number | 34780-29-5 | [2] |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 148.8 ± 23.0 °C at 760 mmHg | [4] |
| 188-190 °C at 14 Torr | [2] | |
| Melting Point | 95 °C (Note: This value may be for a related compound and requires verification) | [2] |
| Density | 1.037 ± 0.06 g/cm³ | [2] |
| Refractive Index | 1.401 | [2] |
| Flash Point | 48.8 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane. | [3] |
Chemical Structure and Tautomerism
A key feature of this compound is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds. The equilibrium is dynamic and can be influenced by factors such as the solvent, temperature, and pH.
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a six-membered ring-like structure. This conjugation also contributes to its stability. The presence of both tautomers is readily observable by spectroscopic methods like Nuclear Magnetic Resonance (NMR).
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data
The structural features of this compound, including its tautomeric forms, can be elucidated using various spectroscopic techniques.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, distinct signals are observed for both the keto and enol tautomers.
-
Keto Form:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl group.
-
A singlet for the α-methylene protons (-COCH₂CO-).
-
A singlet for the formyl proton (-CHO).
-
-
Enol Form:
-
A triplet for the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-OCH₂-) of the ethyl group.
-
A singlet for the vinylic proton (=CH-).
-
A broad singlet for the enolic hydroxyl proton (-OH), often shifted downfield due to hydrogen bonding.[5]
-
The ratio of the integrals of the signals corresponding to the keto and enol forms can be used to determine the equilibrium composition. For many ethyl 3-oxo-alkanoates, the keto-enol ratio can vary, for example, from 1:1 to 10:1 depending on the substituent.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum also shows two sets of signals for the tautomers.
-
Keto Form: Signals for the ester carbonyl carbon, the ketonic carbonyl carbon, the α-methylene carbon, the formyl carbon, and the two carbons of the ethyl group. The carbonyl carbons are typically found in the 160-200 ppm region.[6]
-
Enol Form: Signals for the ester carbonyl carbon, the two vinylic carbons (one bearing the hydroxyl group and the other being part of the double bond), and the two carbons of the ethyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides characteristic absorption bands for the functional groups present.
-
C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.[7]
-
C=O stretching (ketone): A strong absorption band around 1715-1725 cm⁻¹.[7]
-
O-H stretching (enol): A broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[7]
-
C=C stretching (enol): An absorption band around 1600-1650 cm⁻¹.[7]
-
C-O stretching (ester): Strong bands in the 1000-1300 cm⁻¹ region.[7]
Experimental Protocols
Synthesis of this compound via Claisen Condensation
A common method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of two ester molecules. In the case of this compound, this would typically involve the reaction of ethyl formate (B1220265) with ethyl acetate (B1210297).
Materials:
-
Sodium ethoxide
-
Ethyl acetate
-
Ethyl formate
-
Anhydrous ethanol (as solvent)
-
Diethyl ether
-
Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of ethyl acetate and ethyl formate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (often at or below room temperature).
-
After the addition is complete, the reaction mixture is stirred for a specified period, sometimes with gentle heating, to drive the reaction to completion.
-
The reaction mixture is then cooled and poured into a mixture of ice and aqueous acid to neutralize the base and protonate the enolate product.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[8][9]
References
- 1. 3-Oxo-propionic acid ethyl ester | C5H8O3 | CID 11029806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. ETHYL 3-CYCLOPROPYL-3-OXO-PROPANOATE [chembk.com]
- 4. This compound | CAS#:34780-29-5 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the key physical properties of Ethyl 3-oxopropanoate (B1240783), specifically its boiling point and density. The information herein is curated for professionals in the fields of chemical research and pharmaceutical development. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical relationship diagram to visually represent the concepts discussed.
Quantitative Data Summary
The physical properties of Ethyl 3-oxopropanoate have been determined by various sources. The following table summarizes the reported values for its boiling point and density. It is important to note the conditions under which these values were measured, as they can significantly influence the results.
| Physical Property | Value | Conditions |
| Boiling Point | 188-190 °C | at 14 Torr[1] |
| 148.8 ± 23.0 °C | at 760 mmHg[2] | |
| Density | 1.037 ± 0.06 g/cm³ | Predicted |
| 1.0 ± 0.1 g/cm³ | Not specified[2] |
Experimental Protocols
The accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections detail the standard laboratory procedures for these measurements.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a crucial indicator of purity.
1. Capillary Method (Siwoloboff Method) for Micro Samples:
This method is suitable for small quantities of liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is then placed in a Thiele tube filled with heating oil.
-
The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.
-
As the temperature approaches the boiling point, the rate of bubbling will increase. The heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
-
2. Distillation Method for Macro Samples:
For larger volumes, a simple distillation setup can be used to determine the boiling point.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate. This stable temperature is the boiling point.[4]
-
3. Boiling Point Determination Under Reduced Pressure:
Since one of the reported boiling points is at reduced pressure, this method is relevant.
-
Apparatus: A standard distillation apparatus equipped with a vacuum adapter and a vacuum source (e.g., a water aspirator or vacuum pump) and a manometer to measure the pressure.
-
Procedure:
-
The apparatus is assembled as for a simple distillation, with the vacuum adapter connected to the receiving flask and the vacuum source.
-
The system is evacuated to the desired pressure, which is monitored with the manometer.
-
Once the pressure is stable, the heating of the distillation flask begins.
-
The temperature at which the liquid boils and distills steadily under the reduced pressure is recorded as the boiling point at that pressure.[5]
-
Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance and assess its purity.
1. Pycnometer Method:
This method provides a very precise determination of a liquid's density.[1][2][6] A pycnometer is a glass flask with a specific, accurately known volume.[1][2][6]
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_empty).
-
The pycnometer is then filled with distilled water of a known temperature and density, and its mass is weighed (m_water). The volume of the pycnometer can be calculated from the mass and density of the water.
-
The pycnometer is emptied, dried, and then filled with this compound. Its mass is then weighed (m_liquid).
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer (m_liquid - m_empty).
-
The density of the this compound is then calculated by dividing its mass by the volume of the pycnometer. It is crucial to perform all measurements at a constant, recorded temperature as density is temperature-dependent.[1][2][6]
-
Logical Relationships
The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.
Caption: Relationship between this compound and its physical properties.
References
Stability and Storage of Ethyl 3-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Ethyl 3-oxopropanoate (B1240783), a versatile β-keto ester, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its reactivity, which makes it a valuable synthetic intermediate, also predisposes it to various degradation pathways. A thorough understanding of its stability profile and optimal storage conditions is therefore paramount to ensure its quality, efficacy, and safety in research and drug development applications. This technical guide provides an in-depth overview of the stability of Ethyl 3-oxopropanoate, detailing its degradation under various stress conditions, recommended storage protocols, and methodologies for stability assessment.
General Stability and Recommended Storage
This compound is sensitive to several environmental factors. To maintain its integrity, it is crucial to adhere to proper storage and handling guidelines.
Key Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[1] Some suppliers suggest storage in a freezer at -20°C under an inert atmosphere.[2][3]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[2][4]
-
Light: Protect from light, as exposure can lead to discoloration and degradation.[4]
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place; Refrigeration (2-8°C) or freezing (-20°C) for long-term storage. | Minimizes thermal degradation and slows down hydrolytic reactions. |
| Atmosphere | Tightly sealed container under an inert atmosphere (e.g., nitrogen, argon). | Prevents oxidation and hydrolysis by excluding air and moisture.[4] |
| Light | Protection from light. | Prevents photodegradation.[4] |
| Material Compatibility | Glass or other inert containers. | Avoids reaction with container materials. |
Degradation Pathways
This compound is susceptible to several degradation pathways, primarily hydrolysis, thermal decomposition, and photodegradation. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.
Hydrolytic Degradation
As an ester, this compound can undergo hydrolysis to yield 3-oxopropanoic acid and ethanol (B145695). This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically slower than base-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds more rapidly. The presence of water and a base can lead to significant degradation.[5]
The initial hydrolysis product, 3-oxopropanoic acid, is a β-keto acid and is itself unstable, readily undergoing decarboxylation to form acetaldehyde (B116499) and carbon dioxide.
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Studies on analogous esters, such as ethyl acetate, suggest that thermal decomposition can lead to the formation of ethylene (B1197577) and acetic acid through a unimolecular elimination reaction. While specific data for this compound is limited, a similar pathway involving the elimination of ethanol to form a ketene (B1206846) intermediate, which can then undergo further reactions, is plausible.
Photodegradation
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development used to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | 3-Oxopropanoic acid, ethanol, acetaldehyde, CO2 |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or gentle heating | 3-Oxopropanoate salt, ethanol, acetaldehyde, CO2 |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidized derivatives, cleavage products |
| Thermal | 60-80°C, solid state or in solution | Thermal decomposition products (e.g., ketene-derived species) |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation products |
Mass Balance: A key objective of forced degradation studies is to achieve a mass balance, ensuring that the sum of the assay of the parent compound and the levels of its degradation products accounts for close to 100% of the initial concentration.[7] A target degradation of 5-20% is generally considered optimal for identifying degradation products without generating secondary or overly complex degradation profiles.[2][8]
Experimental Protocols
The following are representative protocols for conducting forced degradation studies and assessing the hydrolytic stability of this compound.
Protocol for Forced Degradation Studies
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final volume of 10 mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize with 1 M HCl and dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final volume of 10 mL with the mobile phase.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Photodegradation: Expose a solution of this compound (0.1 mg/mL in mobile phase) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting impurities.
Protocol for Kinetic Study of Hydrolysis
Objective: To determine the rate constant for the hydrolysis of this compound under acidic or basic conditions.
Materials:
-
This compound
-
Standardized hydrochloric acid (e.g., 0.1 M) or sodium hydroxide (e.g., 0.1 M)
-
High-purity water
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burettes
-
Stopwatch
-
Titration indicator (e.g., phenolphthalein (B1677637) for base-catalyzed hydrolysis) or a pH meter/conductivity meter
Procedure:
-
Reaction Setup: Place known volumes of the ester solution and the acid or base solution in separate flasks in a thermostated water bath to allow them to reach the desired temperature.
-
Initiation of Reaction: At time t=0, mix the two solutions in a reaction flask and start the stopwatch.
-
Sampling: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction (e.g., by adding it to an ice-cold solution or by rapid neutralization).
-
Analysis: Determine the concentration of the reactant or product at each time point. For hydrolysis, this can be done by titrating the amount of acid or base consumed or produced.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant.
Potential Role in Signaling Pathways
While direct evidence for the involvement of this compound in specific signaling pathways is limited, its structural features as a β-keto ester suggest potential interactions with biological systems.
-
Metabolism to Ketone Bodies: β-keto esters can be metabolized to ketone bodies such as acetoacetate (B1235776) and β-hydroxybutyrate. These ketone bodies are not only energy substrates but also act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous inhibitor of histone deacetylases (HDACs), thereby influencing gene expression.[9]
-
Quorum Sensing Inhibition: Some β-keto esters have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. By mimicking the structure of natural autoinducers, these compounds may disrupt bacterial communication and attenuate pathogenicity.[1]
Further research is needed to elucidate any specific roles of this compound or its metabolites in cellular signaling.
Conclusion
This compound is a valuable but sensitive chemical intermediate. Its stability is influenced by temperature, moisture, air, light, and the presence of acids or bases. Proper storage in a cool, dry, dark environment under an inert atmosphere is essential to maintain its quality. The primary degradation pathways include hydrolysis and subsequent decarboxylation, with thermal and photodegradation also being potential concerns. Forced degradation studies are crucial for identifying degradation products and developing stability-indicating analytical methods. While its direct role in signaling pathways is not well-established, its metabolism to ketone bodies and structural similarity to quorum sensing molecules suggest potential biological activities that warrant further investigation. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in the effective handling, storage, and stability assessment of this compound.
References
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. 34780-29-5|this compound|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. sgs.com [sgs.com]
- 9. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Protocols of Ethyl 3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxopropanoate (B1240783), a versatile β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Its bifunctional nature, possessing both an ester and a ketone group, allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery and development. This technical guide provides an in-depth overview of the commercial availability of Ethyl 3-oxopropanoate, alongside detailed experimental protocols for its synthesis and analysis, and highlights its utility in key synthetic pathways.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 95% to over 99%, with pricing being competitive and generally available upon inquiry for larger quantities.
| Supplier | Purity | Contact Information | Notes |
| Sigma-Aldrich (Merck) | Inquire | --INVALID-LINK-- | A well-established supplier for a wide range of research chemicals. |
| Simson Pharma Limited | Inquire | --INVALID-LINK--, --INVALID-LINK--[1] | Offers the product with a Certificate of Analysis.[1] |
| Molport | ≥95% | --INVALID-LINK-- | An online marketplace listing various suppliers.[2] |
| Huateng Pharma | 95% | --INVALID-LINK-- | A supplier of pharmaceutical intermediates.[3] |
| Srisyn Chemicals | Inquire | Inquire via IndiaMART | Listed on IndiaMART, an Indian B2B marketplace.[4] |
| ChemSrc | 95.0%, 98.0% | Lists various suppliers | A chemical sourcing platform.[5] |
| chem960.com | 99%, 99.9% | Lists various suppliers | A chemical trade platform.[6] |
| Pharmaffiliates | Inquire | --INVALID-LINK-- | A manufacturer and supplier of pharmaceutical impurities and reference standards.[7] |
| BLD Pharm | Inquire | --INVALID-LINK-- | Offers the compound with supporting analytical data like NMR and HPLC.[5] |
Experimental Protocols
General Synthesis of this compound via Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction and a common method for the synthesis of β-keto esters like this compound. The following is a general protocol adapted from the synthesis of similar compounds.[8]
Materials:
-
Ethyl acetate (B1210297)
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether or THF.
-
Add a solution of ethyl acetate in the anhydrous solvent dropwise to the stirred suspension of the base at a controlled temperature, typically ranging from 0 °C to room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or gently reflux for several hours to ensure the completion of the condensation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound. The following is a general protocol for the analysis of related compounds.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injection Volume: 1 µL.[1]
-
Mass Spectrometer:
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data over the specified mass range.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative area of the main peak.
Key Signaling Pathways and Synthetic Applications
This compound is a key precursor in several important multicomponent reactions that form the basis for the synthesis of a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative to form a pyrazole ring.[6][7][9] This reaction is fundamental to the synthesis of numerous pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial properties.[6]
Caption: Knorr Pyrazole Synthesis Pathway.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester like this compound, and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate.[10][11] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.[10] This synthesis is crucial for producing 1,4-dihydropyridine (B1200194) compounds, a class of drugs used as calcium channel blockers.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 34780-29-5|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
An In-depth Technical Guide to Ethyl 3-oxopropanoate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, possessing both a nucleophilic α-carbon and an electrophilic carbonyl group, make it a valuable precursor for a wide array of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceutical agents.
Physicochemical Properties
A summary of the key physical and chemical properties of ethyl 3-oxopropanoate is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| CAS Number | 34780-29-5 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 95 °C | [1] |
| Boiling Point | 188-190 °C at 14 Torr | [1] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.401 | [1] |
| Vapor Pressure | 4.154 mmHg at 25°C | [1] |
| Flash Point | 48.839 °C | [1] |
Synthesis of this compound
The most common laboratory synthesis of this compound is achieved through a Claisen condensation reaction between ethyl acetate (B1210297) and diethyl carbonate using a strong base such as sodium ethoxide.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl acetate
-
Diethyl carbonate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Dilute acetic acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide in anhydrous diethyl ether is prepared.
-
A mixture of ethyl acetate and diethyl carbonate is added dropwise to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete reaction.
-
The reaction mixture is then cooled in an ice bath and neutralized by the slow addition of dilute acetic acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Key Reactions and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group. This allows for a variety of subsequent reactions, including alkylations and condensations, which are fundamental in the construction of more complex molecular architectures found in many pharmaceutical compounds.
Alkylation of this compound
The acidic α-protons of this compound can be readily removed by a base to form a stabilized enolate, which can then act as a nucleophile in an SN2 reaction with an alkyl halide. This alkylation reaction is a powerful tool for carbon-carbon bond formation.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.
-
This compound is added dropwise to the stirred solution at room temperature.
-
The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
The desired alkyl halide is then added dropwise to the enolate solution. The reaction may be stirred at room temperature or gently heated to drive it to completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkylated product, which can be further purified by column chromatography or distillation.
Synthesis of Quinolones: The Gould-Jacobs Reaction
One of the most significant applications of this compound and its analogs in drug development is in the synthesis of quinolone and 4-hydroxyquinoline (B1666331) derivatives. Quinolones are a major class of broad-spectrum antibiotics. The Gould-Jacobs reaction is a classic method for constructing the quinoline (B57606) ring system from an aniline (B41778) and a β-keto ester.[2]
The reaction proceeds in a series of steps:
-
Condensation: The aniline reacts with an activated form of the β-keto ester, typically an ethoxymethylenemalonate derivative, to form an enamine intermediate.
-
Cyclization: Upon heating, the enamine undergoes an intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.
-
Saponification and Decarboxylation: The ester is then hydrolyzed to a carboxylic acid, which upon further heating, decarboxylates to yield the final 4-hydroxyquinoline.
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (or a similar β-keto ester derivative)
-
High-boiling solvent (e.g., diphenyl ether)
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
The substituted aniline and diethyl ethoxymethylenemalonate are heated together, often without a solvent, to form the enamine intermediate.
-
The crude enamine is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (typically 240-260 °C) to effect the thermal cyclization.
-
After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., petroleum ether), and the precipitated 4-hydroxyquinoline-3-carboxylate is collected by filtration.
-
The ester is then saponified by heating with an aqueous solution of sodium hydroxide.
-
The resulting solution is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The isolated 4-hydroxyquinoline-3-carboxylic acid is then heated at its melting point to induce decarboxylation, yielding the final 4-hydroxyquinoline product.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of complex molecules. Its straightforward synthesis and the reactivity of its active methylene group make it an indispensable tool for researchers and scientists, particularly in the field of drug development where it serves as a key precursor for the synthesis of quinolone antibiotics and other medicinally important heterocyclic compounds. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the practical application of this compound in the laboratory.
References
A-8. Biological Activity of Ethyl 3-Oxopropanoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxopropanoate (B1240783), a β-keto ester, and its derivatives represent a versatile class of compounds with significant importance in medicinal chemistry and drug development. The inherent reactivity of their chemical scaffold, characterized by a reactive methylene (B1212753) group positioned between two carbonyl functionalities, allows for extensive chemical modification. This versatility has led to the synthesis of a wide array of derivatives exhibiting a broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory to potent anticancer and specific enzyme inhibition. This technical guide provides a comprehensive overview of the key biological activities of Ethyl 3-oxopropanoate derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this promising area.
Key Biological Activities
Antimicrobial and Anthelmintic Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial and anthelmintic agents. Modifications to the core structure, particularly the introduction of heterocyclic moieties, have yielded compounds with potent activity against various pathogens.
The following table summarizes the antimicrobial and anthelmintic activities of selected this compound derivatives.
| Compound ID | Derivative Class | Target Organism | Activity Type | Result |
| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | E. sakazakii | Antibacterial | MIC: 0.125 mg/mL |
| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | E. coli | Antibacterial | MIC: 0.083 mg/mL |
| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | S. aureus | Antibacterial | MIC: 0.073 mg/mL |
| Compound 2 | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | K. pneumonia | Antibacterial | MIC: 0.109 mg/mL |
| Compound 17 | 2-(3-Nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | Antibacterial | MIC: 15.6 µg/mL[1] |
| Compound 17 | 2-(3-Nitrobenzylidene)-3-oxobutanamide | A. baumannii (MDR) | Antibacterial | MIC: 31.2 µg/mL[1] |
| Various | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | P. posthuma | Anthelmintic | Excellent activity |
| Various | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | A. galli | Anthelmintic | Excellent activity |
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.[2][3] The broth microdilution method is commonly employed.[4][5]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[2] Typically, 3-5 isolated colonies from a fresh (18-24 hour) culture plate are suspended in sterile saline. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay plate.[4]
-
Serial Dilution: The test compound is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate.[4]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[4] Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).[4]
-
Incubation: The plate is covered and incubated at 35 ± 2°C for 16-20 hours.[4]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl 3-oxopropanoate (B1240783) (also known as ethyl acetoacetate) as a versatile C4-synthon in the synthesis of a variety of important heterocyclic scaffolds. The unique keto-ester functionality of ethyl 3-oxopropanoate allows for its participation in a wide range of classical and modern multicomponent reactions, leading to the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.
This document outlines the synthetic protocols for key heterocyclic systems including dihydropyrimidinones, pyrazoles, pyridines, and furans. Each section includes a brief introduction to the reaction, a detailed experimental protocol, a summary of representative quantitative data, and a mechanistic diagram.
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester (such as this compound), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocycles are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] The classical Biginelli reaction often suffers from low yields, but modern modifications using microwave irradiation or ultrasound assistance can significantly improve reaction times and yields.[2][3][4][5][6][7][8]
Quantitative Data Summary
| Entry | Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | HCl, Ethanol (B145695), Reflux | >12 h | 20-40 | [3][4] |
| 2 | Benzaldehyde | Holmium chloride, Ultrasound (45W) | 2 h | High | [3] |
| 3 | Benzaldehyde | Polyindole-Fe, Ultrasound | 10-60 min | 82-92 | [2] |
| 4 | 4-Chlorobenzaldehyde | Sulfamic acid, Microwave (300W) | 3 min | 95 | [7] |
| 5 | 4-Nitrobenzaldehyde | Acid-functionalized polymer, Microwave (50W) | 10 min | 98 | [8] |
| 6 | Benzaldehyde | None, Microwave (600W) | 5 min | 98 |
Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol is adapted from a literature procedure for the ultrasound-assisted Biginelli reaction.[2][3]
Materials:
-
4-Methoxybenzaldehyde (B44291) (1 mmol, 136 mg)
-
This compound (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Holmium chloride (catalyst)
-
Ethanol (for workup)
Procedure:
-
In a suitable reaction vessel, combine 4-methoxybenzaldehyde (1 mmol), this compound (1 mmol), urea (1.5 mmol), and a catalytic amount of holmium chloride.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a power of 45W for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold water and then recrystallize from ethanol to afford the pure dihydropyrimidinone.
Mechanistic Workflow
Caption: Proposed mechanism for the Biginelli reaction.
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry for the preparation of pyrazole derivatives.[9] It involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative.[10][11][12][13] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9] Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Time | Yield (%) | Reference |
| 1 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1 h | High | [10] |
| 2 | This compound | Phenylhydrazine (B124118) | Acetic acid | Not specified | High | [13] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is based on the general procedure for the Knorr pyrazole synthesis.[10][13]
Materials:
-
This compound (10 mmol, 1.30 g)
-
Phenylhydrazine (10 mmol, 1.08 g)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and phenylhydrazine (10 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture at reflux for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyrazolone (B3327878) product.
Reaction Pathway
Caption: General pathway for the Knorr pyrazole synthesis.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs) and pyridines.[14][15][16][17] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester like this compound, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[14][17] The resulting DHPs are valuable in their own right, particularly as calcium channel blockers, and can be easily oxidized to the corresponding aromatic pyridines.[14][18]
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Ethanol, Reflux | 4-6 h | Not specified | [15] |
| 2 | Formaldehyde | This compound | Ammonium acetate | Water, FeCl3 | Not specified | Not specified | [14] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a standard procedure for the Hantzsch pyridine synthesis.[15]
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
This compound (20 mmol, 2.60 g)
-
Ammonium acetate (12 mmol, 0.92 g)
-
Ethanol (20 mL)
Procedure:
-
To a round-bottom flask, add benzaldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol).
-
Add ethanol (20 mL) and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.
-
For oxidation to the pyridine, the isolated dihydropyridine (B1217469) can be treated with an oxidizing agent like ceric ammonium nitrate (B79036) (CAN) or nitric acid.
Logical Relationship of Intermediates
Caption: Key intermediates in the Hantzsch pyridine synthesis.
Feist-Benary Furan (B31954) Synthesis
The Feist-Benary furan synthesis is a classic method for preparing substituted furans from α-halo ketones and β-dicarbonyl compounds, such as this compound, in the presence of a base.[19][20][21][22] The reaction proceeds via an initial alkylation of the enolate of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the furan ring. This method is highly versatile for accessing a wide range of furan derivatives.[19]
Quantitative Data Summary
| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Time | Yield (%) | Reference |
| 1 | Chloroacetone (B47974) | This compound | Triethylamine (B128534) | None | 4 h | Not specified | [19] |
| 2 | Bromoacetone | This compound | Pyridine | Ethanol | Not specified | Not specified | [19][21] |
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol is based on a literature procedure for the Feist-Benary furan synthesis.[19]
Materials:
-
This compound (10 mmol, 1.30 g)
-
Chloroacetone (10 mmol, 0.93 g)
-
Triethylamine (12 mmol, 1.67 mL)
-
Diethyl ether (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol) and triethylamine (12 mmol).
-
Slowly add chloroacetone (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure furan derivative.
Experimental Workflow
Caption: General experimental workflow for the Feist-Benary synthesis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. jipbs.com [jipbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Feist-Benary_synthesis [chemeurope.com]
Knoevenagel Condensation with Ethyl 3-Oxobutanoate: An Application Note and Protocol
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.[1][2] This reaction, catalyzed by a weak base, proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1][3] Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776), is a frequently employed active methylene compound due to the acidic nature of the protons on the carbon atom situated between its two carbonyl groups.[4] This application note provides detailed protocols and quantitative data for the Knoevenagel condensation using ethyl 3-oxobutanoate, a versatile reaction for the synthesis of key intermediates in drug development and other areas of chemical research.[5][6]
Data Presentation
The following tables summarize quantitative data for the Knoevenagel condensation of various aldehydes with ethyl 3-oxobutanoate and its derivatives under different reaction conditions.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate in an Ionic Liquid [7][8]
| Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 2 | 58 |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 0.5 | 84 |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 1 | 75 |
| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 25-28 | 1.5 | 62 |
Table 2: Solvent-Free Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate [9]
| Catalyst | Catalyst Amount | Temp (°C) | Time (h) | Benzaldehyde Conversion (%) |
| NiAl-HT | 0.50 g | 80 | 3 | 26 |
| NiO-HT | 0.50 g | 80 | 3 | 77 |
| Commercial NiO | 0.50 g | 80 | 3 | 84 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation in an Ionic Liquid[7]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl 4-chloro-3-oxobutanoate (12 mmol)
-
Morpholine (1 mmol, 87 mg)
-
Glacial acetic acid (1 mmol, 60 mg)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim(NTf₂)]) (5 mL)
-
4 Å molecular sieves (1.80 g)
-
Diethyl ether
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add the ionic liquid [bmim(NTf₂)], morpholine, glacial acetic acid, and the aromatic aldehyde.
-
Stir the mixture for 10 minutes at room temperature (25-28 °C).
-
Add ethyl 4-chloro-3-oxobutanoate and 4 Å molecular sieves to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 0.5 to 2 hours), extract the product with diethyl ether (4 x 10 mL).
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Solvent-Free Knoevenagel Condensation[9]
Materials:
-
Benzaldehyde (14 mmol)
-
Ethyl acetoacetate (14 mmol)
-
Catalyst (Commercial NiO, 0.50 g)
-
Two-necked 250 mL flask
-
Thermostatically controlled silicone bath with magnetic stirring
Procedure:
-
In a two-necked 250 mL flask, mix an equimolecular amount of benzaldehyde and ethyl acetoacetate.
-
Heat the mixture to 80 °C in a thermostatically controlled silicone bath with magnetic stirring.
-
After 5 minutes of heating, add the catalyst to the mixture to initiate the reaction.
-
Continue the reaction for the desired time (e.g., 3 hours), monitoring the progress by TLC.
-
After the reaction, the product can be isolated and purified by appropriate methods such as distillation or chromatography.
Protocol 3: Dean-Stark Protocol for Water Removal[10]
Materials:
-
Ketone (e.g., Ethyl 4-(3-chlorophenyl)-4-oxobutanoate) (1.0 eq)
-
Active methylene compound (e.g., malononitrile) (1.1 eq)
-
Toluene
-
Piperidine (B6355638) (0.1 eq)
-
Glacial acetic acid (0.2 eq)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the ketone, the active methylene compound, and toluene.
-
Add piperidine and glacial acetic acid as catalysts.
-
Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once complete (typically 8-12 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow of the Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation reaction.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Knoevenagel reaction | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. journal.bcrec.id [journal.bcrec.id]
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Michael addition reaction utilizing ethyl 3-oxopropanoate (B1240783) (ethyl acetoacetate) as a versatile nucleophilic donor. The 1,4-conjugate addition of the enolate of ethyl 3-oxopropanoate to α,β-unsaturated carbonyl compounds is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, leading to the generation of valuable 1,5-dicarbonyl compounds.[1][2][3] These products serve as crucial intermediates in the synthesis of a wide range of more complex molecules, including pharmacologically active compounds and natural products.[4][5] This document outlines key applications, detailed experimental protocols, and quantitative data for several exemplary Michael addition reactions involving this compound.
Base-Catalyzed Michael Addition to α,β-Unsaturated Ketones
The reaction between an enolate donor and an α,β-unsaturated carbonyl acceptor is a classic example of a Michael addition.[3] A common application is the reaction of this compound with chalcone, which can be catalyzed by a base such as sodium hydroxide (B78521).[6][7] This reaction is often the initial step in a tandem sequence, such as the Robinson annulation, which is widely used for the synthesis of six-membered rings.[8][9][10]
This protocol details the sodium hydroxide-catalyzed conjugate addition of this compound to trans-chalcone, which is followed by an intramolecular aldol (B89426) condensation and dehydration to yield the final product.[6]
Materials:
-
trans-Chalcone
-
This compound (Ethyl acetoacetate)
-
Sodium hydroxide (pellet)
-
100-mL round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
Procedure:
-
To a 100-mL round-bottom flask, add 5.76 mmol of finely ground trans-chalcone and 1 molar equivalent of this compound.[6]
-
Add 25 mL of 95% ethanol to the flask and stir the mixture with a magnetic stir bar to dissolve the solids.[6]
-
Carefully add one pellet of sodium hydroxide (between 0.090 and 0.120 g). It is crucial to weigh the pellet quickly to prevent significant absorption of atmospheric water.[6]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux.[6]
-
Continue refluxing for 1 hour. During this time, the mixture may become cloudy and a solid may precipitate.[6]
-
After 1 hour, cool the reaction mixture to room temperature.
-
The product can be isolated by crystallization and further purified.
Quantitative Data for Michael Addition of this compound to Chalcone Derivatives
| Michael Acceptor | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| trans-Chalcone | NaOH | 95% Ethanol | 1 | Not specified | [6] |
| Chalcone | Ba(OH)₂·H₂O (1 mol%) | Ethanol | 16 | Not specified for Michael adduct alone | [9] |
| Chalcone | Ba(OH)₂·H₂O (10 mol%) | Ethanol | 16 | Not specified for Michael adduct alone | [9] |
| Chalcone | Phase Transfer Catalyst | Solvent-free | Varies | Good | [7] |
Reaction Workflow
Caption: Experimental workflow for the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.
Asymmetric Michael Addition for the Synthesis of Chiral α,δ-Dioxoesters
The stereoselective Michael addition is a powerful tool for the synthesis of enantiomerically enriched compounds, which are of significant interest in drug development.[5][11] A practical four-step sequence has been developed for the synthesis of α,δ-dioxoesters with high enantiomeric excess, utilizing a regio- and stereoselective Michael addition of a chiral ketimine to an electrophile as the key step.[12][13]
This protocol outlines the key Michael addition step and subsequent transformations to yield the target chiral α,δ-dioxoester.[12][13]
Step 1: Synthesis of the Michael Adduct
-
In a round-bottom flask under a nitrogen atmosphere, add (R)-1-phenylethylamine (15 mmol) to a stirred solution of 2-methylcyclohexanone (B44802) (15 mmol) in dry toluene (B28343) (2 mL) in the presence of 5 Å molecular sieves (3 g).[12]
-
Stir the mixture under reflux for 24 hours.[12]
-
Cool the reaction to room temperature, filter, and evaporate the solvent under reduced pressure to obtain the crude chiral ketimine.[12]
-
Dissolve the purified ketimine (12.5 mmol) in dry THF (36 mL) and react it with ethyl 2-(phenylthio)-2-propenoate (12.5 mmol).[12][13]
-
After stirring for 24 hours at room temperature, treat the reaction mixture with 20% aqueous acetic acid (20 mL) and stir for an additional 2 hours.[12][13]
-
Extract the crude product with ethyl acetate (B1210297) (3 x 10 mL).[12]
-
Wash the combined organic phases with a saturated NaHCO₃ solution, dry over an appropriate drying agent, and evaporate the solvent.[12]
-
Purify the crude mixture by column chromatography to yield the desired α-thiophenyl-δ-keto ester.[12]
Step 2: Subsequent Transformations to the Final Product The α-thiophenyl-δ-keto ester is then converted to the final product, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, through a series of reactions including the unmasking of carbonyl functionalities.[12]
Quantitative Data for the Asymmetric Synthesis
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| Michael Addition | α-thiophenyl-δ-keto ester | 75 | Not specified |
| Final Product | (S)-Ethyl 3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | 85 (from intermediate) | 95 |
Data sourced from Albanese & Gaggero, 2025.[12]
Logical Relationship of the Synthetic Pathway
References
- 1. Synthesis of 1,3 and 1,5-dicarbonyl compounds [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. books.rsc.org [books.rsc.org]
- 11. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Versatility of Ethyl 3-Oxopropanoate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxopropanoate (B1240783) and its derivatives are invaluable C3 building blocks in organic synthesis, prized for their reactive nature that allows for the construction of a wide array of complex molecules. The presence of a reactive methylene (B1212753) group flanked by two carbonyl functionalities makes these compounds key starting materials for the synthesis of various pharmaceutical intermediates, particularly heterocyclic scaffolds that form the core of many modern drugs. This document provides detailed application notes and experimental protocols for the use of ethyl 3-oxopropanoate and its analogs in key carbon-carbon bond-forming reactions, highlighting their role in the synthesis of important pharmaceutical precursors.
Application in Drug Discovery
The synthetic utility of β-keto esters like this compound is central to medicinal chemistry. These compounds are precursors to a multitude of heterocyclic systems, including quinoxalines, hydantoins, and pyrimidines, which are prevalent in pharmacologically active molecules. For instance, derivatives of these heterocycles are being investigated as potent antagonists for various receptors involved in inflammatory pathways, such as the Thromboxane A2 (TP) and Prostaglandin D2 (DP2) receptors, which are key targets in conditions like asthma. The ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery.
Key Synthetic Applications and Protocols
Two fundamental carbon-carbon bond-forming reactions that highlight the utility of this compound derivatives are the Knoevenagel condensation and the Michael addition. These reactions enable the elaboration of the β-keto ester scaffold into more complex structures that serve as immediate precursors to pharmaceutically relevant molecules.
Protocol 1: Knoevenagel Condensation of Ethyl 3-Oxoheptanoate with Benzaldehyde (B42025)
This protocol describes a representative Knoevenagel condensation between ethyl 3-oxoheptanoate (an analog of this compound) and benzaldehyde, a key transformation for creating α,β-unsaturated systems.
Experimental Workflow:
Caption: Workflow for Knoevenagel Condensation.
Methodology:
-
To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add ethyl 3-oxoheptanoate (1.72 g), benzaldehyde (1.06 g), and toluene (20 mL).[1]
-
Add the catalysts, piperidine (85 mg) and acetic acid (60 mg), to the reaction mixture.[1]
-
Heat the mixture to reflux (approximately 110-115 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate (B1210297) mixture. The reaction is typically complete when water formation ceases (2-4 hours).[1]
-
Once complete, cool the reaction mixture to room temperature.[1]
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the desired α,β-unsaturated product.[1]
Quantitative Data Summary:
| Reactant 1 (Mass) | Reactant 2 (Mass) | Catalyst (Mass) | Solvent (Volume) | Reaction Time (hours) | Typical Yield |
| Ethyl 3-oxoheptanoate (1.72 g) | Benzaldehyde (1.06 g) | Piperidine (85 mg), Acetic Acid (60 mg) | Toluene (20 mL) | 2-4 | High |
Protocol 2: Michael Addition of Ethyl 3-Oxoheptanoate to Methyl Vinyl Ketone
This protocol outlines a base-catalyzed Michael addition, where the enolate of ethyl 3-oxoheptanoate acts as a nucleophile (Michael donor) attacking an α,β-unsaturated ketone (Michael acceptor).[1]
Experimental Workflow:
Caption: Workflow for Michael Addition.
Methodology:
-
In a 50 mL round-bottom flask under an inert atmosphere, dissolve ethyl 3-oxoheptanoate (1.72 g) in anhydrous ethanol (20 mL).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add a sodium ethoxide solution (0.32 mL) dropwise to the stirred solution.[1]
-
Stir for 15 minutes at 0 °C to allow for enolate formation.[1]
-
Add methyl vinyl ketone (0.77 g) dropwise, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous residue with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield the 1,5-dicarbonyl adduct.[1]
Quantitative Data Summary:
| Michael Donor (Mass) | Michael Acceptor (Mass) | Base (Volume) | Solvent (Volume) | Reaction Time (hours) | Typical Yield |
| Ethyl 3-oxoheptanoate (1.72 g) | Methyl Vinyl Ketone (0.77 g) | Sodium Ethoxide solution (0.32 mL) | Anhydrous Ethanol (20 mL) | 12-16 | High |
Synthesis of Heterocyclic Pharmaceutical Intermediates
The products from the aforementioned reactions can be further elaborated to synthesize key pharmaceutical intermediates such as quinoxalines and hydantoins.
Application in Quinoxaline (B1680401) Synthesis
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The 1,5-dicarbonyl adduct from the Michael addition can be a precursor to such 1,2-dicarbonyl compounds, which can then be cyclized to form the quinoxaline core.
Conceptual Synthetic Pathway:
Caption: Pathway to Quinoxaline Derivatives.
Application in Hydantoin (B18101) Synthesis
Hydantoins are another important class of heterocyclic compounds with significant applications in the pharmaceutical industry, most notably as anticonvulsant and antiarrhythmic agents. The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The α,β-unsaturated product from the Knoevenagel condensation can be converted to a ketone, which can then undergo the Bucherer-Bergs reaction to form a hydantoin derivative.
Conceptual Synthetic Pathway:
Caption: Pathway to Hydantoin Derivatives.
References
Application Notes and Protocols: Large-Scale Synthesis of Ethyl 3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxopropanoate (B1240783), also known as ethyl formylacetate, is a valuable C4 building block in organic synthesis. Its bifunctional nature, possessing both an ester and an aldehyde (in its enol form), makes it a versatile precursor for a wide range of heterocyclic compounds and molecules with significant biological activity. In the pharmaceutical industry, ethyl 3-oxopropanoate and its derivatives are key intermediates in the synthesis of various drug candidates, including anti-inflammatory agents, antivirals, and central nervous system drugs. Its utility stems from its ability to participate in a variety of chemical transformations, such as cyclization, condensation, and alkylation reactions, enabling the construction of complex molecular architectures.
This document provides a detailed protocol for the large-scale synthesis of this compound via the Claisen condensation of ethyl acetate (B1210297) and ethyl formate (B1220265). The protocol is designed for pilot plant or industrial scale production, with a focus on process efficiency and product purity.
Data Presentation
The following tables summarize the key quantitative data for the large-scale synthesis and purification of this compound. These values are representative for a kilogram-scale production and can be scaled accordingly.
Table 1: Large-Scale Synthesis of this compound
| Parameter | Value |
| Reactants | |
| Sodium metal | 1.0 eq |
| Anhydrous Ethanol (B145695) | Sufficient to dissolve sodium |
| Ethyl acetate | 1.0 - 1.2 eq |
| Ethyl formate | 1.0 eq |
| Reaction Conditions | |
| Solvent | Toluene (B28343) or Diethyl Ether |
| Reaction Temperature | 0 - 10 °C (addition), then ambient |
| Reaction Time | 12 - 18 hours |
| Work-up | |
| Quenching Agent | Acetic acid or dilute HCl |
| Extraction Solvent | Diethyl ether or Ethyl acetate |
| Product | |
| Typical Yield | 60 - 75% |
| Purity (crude) | >85% |
Table 2: Large-Scale Purification of this compound
| Parameter | Value |
| Purification Method | Fractional vacuum distillation |
| Distillation Conditions | |
| Pressure | 10 - 20 mmHg |
| Boiling Point | 75 - 85 °C |
| Product Quality | |
| Final Purity | >98% |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis of this compound from ethyl acetate and ethyl formate using sodium ethoxide as the base, generated in situ from sodium metal and ethanol.
Materials and Equipment:
-
Large-scale reaction vessel (e.g., 100 L glass-lined reactor) equipped with a mechanical stirrer, dropping funnel, reflux condenser, and temperature probe.
-
Inert atmosphere (Nitrogen or Argon).
-
Sodium metal (handle with extreme care).
-
Anhydrous ethanol.
-
Ethyl acetate (anhydrous).
-
Ethyl formate (anhydrous).
-
Toluene or Diethyl ether (anhydrous).
-
Acetic acid or dilute hydrochloric acid.
-
Saturated sodium bicarbonate solution.
-
Brine solution.
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
Procedure:
-
Preparation of Sodium Ethoxide: Under a strict inert atmosphere, charge the reaction vessel with anhydrous toluene or diethyl ether. Carefully add sodium metal, cut into small pieces, to the solvent.
-
Slowly add anhydrous ethanol dropwise to the stirred suspension of sodium in the solvent. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue the addition at a rate that maintains a gentle reflux. After all the sodium has reacted, a solution or slurry of sodium ethoxide in the reaction solvent is obtained.
-
Claisen Condensation: Cool the sodium ethoxide suspension to 0 - 5 °C using a cooling bath.
-
Prepare a mixture of ethyl acetate (1.0 - 1.2 equivalents based on sodium) and ethyl formate (1.0 equivalent based on sodium).
-
Slowly add the ester mixture to the cold, stirred sodium ethoxide suspension over a period of 2-4 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 - 5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a solution of acetic acid or dilute hydrochloric acid in diethyl ether or the reaction solvent until the mixture is acidic (pH ~5-6). This will neutralize the sodium enolate of the product.
-
Add water to dissolve the inorganic salts. Transfer the mixture to a large separatory funnel or extraction vessel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Large-Scale Purification of this compound
This protocol describes the purification of crude this compound by fractional vacuum distillation.
Equipment:
-
Large-scale distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Vacuum pump and pressure gauge.
-
Heating mantle and temperature controller.
-
Receiving flasks.
Procedure:
-
Assemble the fractional distillation apparatus and ensure all joints are properly sealed for vacuum operation.
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum to the system, reducing the pressure to 10-20 mmHg.
-
Begin heating the distillation flask. Collect and discard any low-boiling fractions, which may include residual solvents and unreacted starting materials.
-
Carefully collect the main fraction of this compound, which distills at approximately 75 - 85 °C at 15 mmHg.
-
Monitor the purity of the collected fractions by GC.
-
Once the main fraction has been collected, stop the distillation and allow the apparatus to cool to room temperature before releasing the vacuum.
-
The purified this compound should be stored under an inert atmosphere in a cool, dark place.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Application Notes and Protocols: Condensation Reactions of Ethyl 3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the condensation reactions of ethyl 3-oxopropanoate (B1240783) (also known as ethyl formylacetate). As a highly reactive β-aldehyde-ester, this compound is a valuable C3 synthon in organic synthesis. Its utility stems from the high acidity of the α-protons located on the methylene (B1212753) group between the two carbonyl functionalities, making it an excellent nucleophile in base-catalyzed condensation reactions. These reactions, particularly the Knoevenagel condensation, are fundamental for forming new carbon-carbon bonds. The resulting α,β-unsaturated products are versatile intermediates for the synthesis of complex molecules, including heterocyclic compounds and key precursors for pharmaceutical agents, such as quinolone antibacterials.[1] This document outlines the reaction mechanism, provides generalized experimental protocols, summarizes quantitative data, and discusses applications in drug development.
Introduction and Reaction Mechanism
Ethyl 3-oxopropanoate is an organic compound featuring both an ester and an aldehyde functional group, separated by a methylene bridge. The electron-withdrawing nature of these two carbonyl groups significantly increases the acidity of the methylene protons (pKa ≈ 11). This property allows for easy deprotonation by a mild base to form a resonance-stabilized enolate ion.
This enolate is a potent nucleophile that readily participates in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. This specific type of reaction, involving an active methylene compound and an aldehyde or ketone, is known as the Knoevenagel condensation .[2] It is a modification of the aldol (B89426) condensation and is distinct from the classic Claisen condensation, which typically involves the self-condensation of two ester molecules.[3][4]
The general mechanism for the Knoevenagel condensation of this compound proceeds in three key steps:
-
Enolate Formation: A base (often a weak amine like piperidine (B6355638) or an alkoxide) abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.[5]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. This dehydration step is often spontaneous and drives the reaction to completion.
Applications in Drug Development
The products of this compound condensation reactions are valuable intermediates in medicinal chemistry due to their versatile chemical handles.
-
Synthesis of Quinolone Antibacterials: this compound is a key intermediate for producing derivatives like ethyl 3-N,N-dimethylaminoacrylate.[1] These derivatives are crucial building blocks for the synthesis of the quinolone core structure, which is found in a wide range of broad-spectrum antibacterial drugs.[1]
-
Heterocyclic Synthesis: The α,β-unsaturated dicarbonyl motif of the products is an ideal precursor for synthesizing various heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles. These scaffolds are prevalent in many biologically active compounds and approved pharmaceutical agents.
-
Michael Acceptors: The conjugated enone system of the products makes them excellent Michael acceptors. This allows for subsequent conjugate addition reactions, enabling the construction of more complex molecular architectures for drug discovery programs.
Experimental Protocols
The following is a generalized protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde. This procedure should be adapted based on the specific substrate, scale, and available laboratory equipment.
Protocol: Synthesis of Ethyl 2-(Phenylmethylene)-3-oxopropanoate
Materials:
-
This compound
-
Benzaldehyde (or other desired aldehyde/ketone)
-
Piperidine (catalyst)
-
Ethanol or Toluene (solvent)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvent (e.g., 50 mL of toluene).
-
Addition of Reagents: Add this compound (1.0 equivalent) and the aldehyde (e.g., benzaldehyde, 1.0 equivalent) to the flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure α,β-unsaturated product.
Quantitative Data Summary
The efficiency of Knoevenagel condensations can vary significantly based on the substrates, catalyst, solvent, and temperature. The following table presents illustrative data for typical Knoevenagel reactions involving active methylene esters, which can be considered representative for reactions with this compound.
| Aldehyde Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Toluene | Reflux | 3 | ~85 | Adapted from[7] |
| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 4 | ~90 | Adapted from[2] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Room Temp | 2 | ~92 | Adapted from[2] |
| Cyclohexanecarboxaldehyde | Triphenylphosphine | Solvent-free | 80 | 1.5 | ~88 | Adapted from[8] |
Note: Yields are highly dependent on purification methods and reaction scale. The conditions provided are a general guide and should be optimized for specific applications.
Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. This compound [chembk.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Application Notes and Protocols for the Alkylation of Ethyl 3-Oxopropanoate: A Robust Method for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of ethyl 3-oxopropanoate (B1240783), commonly known as ethyl acetoacetate (B1235776), is a cornerstone reaction in organic synthesis for the formation of carbon-carbon (C-C) bonds. This classical method, often referred to as the acetoacetic ester synthesis, provides a versatile pathway for the preparation of a wide array of substituted ketones.[1][2] The strategic location of the methylene (B1212753) protons, flanked by two electron-withdrawing carbonyl groups, imparts significant acidity, facilitating their removal by a moderately strong base to form a resonance-stabilized enolate.[3] This nucleophilic enolate readily participates in SN2 reactions with alkyl halides, leading to the introduction of an alkyl group at the α-carbon.[3][4] Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid yields a methyl ketone with the newly introduced alkyl substituent.[1] This methodology is highly valued for its reliability, regioselectivity, and the ability to introduce one or two alkyl groups in a controlled manner.[5]
General Reaction Pathway
The overall transformation of the acetoacetic ester synthesis can be conceptually divided into three key steps:
-
Enolate Formation: The first step involves the deprotonation of the α-carbon of ethyl 3-oxobutanoate using a suitable base, typically sodium ethoxide, to generate a resonance-stabilized enolate ion.[3][4]
-
Alkylation: The nucleophilic enolate then attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new C-C bond. This step introduces the desired alkyl group onto the α-carbon.[3][4]
-
Hydrolysis and Decarboxylation: The final step involves the saponification of the ester group, followed by acidification to produce a β-keto acid. Upon gentle heating, this intermediate readily undergoes decarboxylation to yield the final ketone product.[1]
Experimental Protocols
The following section provides detailed experimental procedures for the alkylation of ethyl 3-oxobutanoate. A general procedure is outlined, followed by specific examples with precise quantitative data.
General Protocol for Mono-alkylation of Ethyl 3-Oxobutanoate
This protocol describes a general method for the introduction of a single alkyl group to ethyl 3-oxobutanoate.
Materials:
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Absolute Ethanol (B145695)
-
Sodium metal or Sodium ethoxide
-
Alkyl halide (e.g., n-butyl bromide, benzyl (B1604629) chloride)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Apparatus for reflux, distillation, and extraction
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal pieces to absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl 3-oxobutanoate dropwise with stirring. A gentle warming may be applied to ensure complete formation of the sodioacetoacetic ester.
-
Alkylation: To the solution of the enolate, add the desired alkyl halide dropwise. The reaction mixture is then heated to reflux with continuous stirring. The reaction progress can be monitored by testing a sample of the solution for neutrality to moist litmus (B1172312) paper, indicating the consumption of the basic enolate.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium halide is removed by filtration or decantation. The ethanol is then removed by distillation. The remaining crude product is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude alkylated product can be purified by vacuum distillation.
Specific Example 1: Synthesis of Ethyl n-Butylacetoacetate
This procedure is adapted from a well-established method for the synthesis of ethyl n-butylacetoacetate.[6]
Reaction Scheme:
CH₃COCH₂COOC₂H₅ + NaOC₂H₅ → [CH₃COCHCOOC₂H₅]⁻Na⁺ [CH₃COCHCOOC₂H₅]⁻Na⁺ + CH₃(CH₂)₃Br → CH₃CO(CH(CH₂)₃CH₃)COOC₂H₅ + NaBr
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Sodium | 22.99 | 115 | 5.0 | 1.0 |
| Absolute Ethanol | 46.07 | ~2.5 L | - | - |
| Ethyl acetoacetate | 130.14 | 650 | 5.0 | 1.0 |
| n-Butyl bromide | 137.02 | 750 | 5.47 | 1.09 |
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a separatory funnel, 2.5 L of absolute ethanol was placed.[6]
-
115 g (5 atoms) of metallic sodium was gradually added in pieces over a period of three to four hours.[6]
-
After all the sodium had dissolved, 650 g (5 moles) of ethyl acetoacetate was added.[6]
-
The solution was heated to a gentle boil with stirring, and 750 g (5.47 moles) of n-butyl bromide was added over about two hours.[6]
-
The mixture was refluxed and stirred for six to ten hours, until a sample of the solution was neutral to moist litmus paper.[6]
-
After cooling, the solution was decanted from the sodium bromide. The salt was washed with 100 cc of absolute alcohol, and the washings were combined with the main solution.[6]
-
The alcohol was removed by distillation from a steam bath.[6]
-
The crude residue was purified by distillation under reduced pressure. The fraction boiling at 112–117°C/16 mm Hg was collected, yielding 642–672 g (69–72%) of ethyl n-butylacetoacetate.[6]
Specific Example 2: Synthesis of Ethyl 2-benzyl-3-oxobutanoate
This protocol details the synthesis of ethyl 2-benzyl-3-oxobutanoate.[7]
Reaction Scheme:
CH₃COCH₂COOC₂H₅ + NaOC₂H₅ → [CH₃COCHCOOC₂H₅]⁻Na⁺ [CH₃COCHCOOC₂H₅]⁻Na⁺ + C₆H₅CH₂Cl → CH₃CO(CHCH₂C₆H₅)COOC₂H₅ + NaCl
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Sodium ethoxide | 68.05 | 3.4 | 0.050 | 1.0 |
| Ethanol | 46.07 | 25 mL | - | - |
| Ethyl 3-oxobutanoate | 130.14 | 6.5 | 0.050 | 1.0 |
| Benzyl chloride | 126.58 | 6.3 | 0.050 | 1.0 |
Procedure:
-
Sodium ethoxide (3.4 g, 0.050 moles) was dissolved in ethanol (25 mL) in a dry 100 mL Quickfit flask with magnetic stirring.[7]
-
Ethyl 3-oxobutanoate (6.5 g, 0.050 moles) was added to the flask.[7]
-
Once the solid had dissolved, the flask was cooled, and benzyl chloride (6.3 g, 0.050 moles) was added slowly dropwise down the condenser.[7]
-
The reaction mixture was heated at reflux for 40 minutes.[7]
-
After cooling, the mixture was added to 100 mL of deionized water.[7]
-
The product was extracted with ethyl acetate (B1210297) (2 x 50 mL).[7]
-
The combined organic extracts were washed with deionized water (2 x 50 mL) and dried over anhydrous magnesium sulfate.[7]
-
The solvent was removed using a rotary evaporator to yield the crude product.[7] The reported yield of the product was 4.57g (41.74%).[7]
Data Summary
The following table summarizes the quantitative data from the specific experimental protocols described above.
| Product | Base | Alkyl Halide | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl n-butylacetoacetate | Sodium/Ethanol | n-Butyl bromide | Ethanol | 6-10 hours | 69-72 | [6] |
| Ethyl 2-benzyl-3-oxobutanoate | Sodium ethoxide | Benzyl chloride | Ethanol | 40 minutes | 41.74 | [7] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the alkylation of ethyl 3-oxopropanoate.
Caption: General workflow for the alkylation of this compound.
Signaling Pathway of the Reaction Mechanism
The following diagram illustrates the key steps in the reaction mechanism for the alkylation of this compound.
Caption: Mechanism of the alkylation of this compound.
Conclusion
The alkylation of this compound remains a highly relevant and powerful tool for C-C bond formation in modern organic synthesis. The provided protocols offer a detailed guide for researchers to successfully implement this reaction. The ability to introduce a diverse range of alkyl groups makes this method particularly valuable in the synthesis of complex molecules and in the development of new pharmaceutical agents. Careful control of reaction conditions, particularly the stoichiometry of the base and alkylating agent, is crucial for achieving high yields and minimizing side reactions such as dialkylation.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 3. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. maths.tcd.ie [maths.tcd.ie]
Application of Ethyl 3-oxopropanoate Derivatives in the Synthesis of Quinolones
Introduction
Quinolones are a significant class of synthetic antibacterial agents with a broad spectrum of activity, playing a crucial role in the treatment of various bacterial infections. The core structure of these compounds is the 4-oxo-1,4-dihydroquinoline ring system. A cornerstone in the synthesis of this vital scaffold is the Gould-Jacobs reaction, which utilizes derivatives of ethyl 3-oxopropanoate (B1240783), most notably diethyl ethoxymethylenemalonate (DEEM), as a key building block. This application note provides detailed protocols and data on the use of these reagents in the synthesis of 4-hydroxyquinolines, the direct precursors to many quinolone antibiotics.
The Gould-Jacobs reaction, first reported in 1939, involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline (B57606) ring. Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxyquinoline (B1666331) core. Modern adaptations of this reaction, such as the use of microwave irradiation, have significantly improved reaction times and yields.
The Gould-Jacobs Reaction Pathway
The synthesis of the quinolone ring system via the Gould-Jacobs reaction is a multi-step process:
-
Condensation: The reaction begins with the nucleophilic attack of an aniline derivative on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol (B145695) to form a stable anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This step requires high temperatures (typically over 250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring. This can be achieved through conventional heating in a high-boiling point solvent or more efficiently with microwave assistance.
-
Tautomerization: The cyclized product, an ethyl 4-oxoquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.
-
Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521) (saponification). Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.
Caption: General pathway of the Gould-Jacobs reaction for quinolone synthesis.
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling point, inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Non-polar solvent for precipitation (e.g., Hexane (B92381), Cyclohexane)
Procedure:
-
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.
-
The resulting crude anilidomethylenemalonate intermediate can be used directly in the next step.
-
-
Step 2: Cyclization
-
To the crude intermediate, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (typically 250-260 °C) under a nitrogen atmosphere and maintain this temperature for 30-60 minutes.
-
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the cyclization step, often leading to improved yields and shorter reaction times.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2-5 mL) with a magnetic stirring bar
-
Microwave synthesis system
-
Ice-cold acetonitrile (B52724) for washing
Procedure:
-
Step 1: Reaction Setup
-
In a 2.5 mL microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.
-
-
Step 2: Microwave Irradiation
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes) as detailed in Table 1.
-
-
Step 3: Isolation and Purification
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under a vacuum. The product purity is often greater than 95%.
-
Caption: Comparative workflow for conventional vs. microwave-assisted quinolone synthesis.
Quantitative Data
The efficiency of the Gould-Jacobs cyclization is highly dependent on reaction parameters. Microwave-assisted synthesis allows for rapid optimization of temperature and time.
| Entry | Method | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
| 1 | Microwave | 250 | 20 | 1 | |
| 2 | Microwave | 300 | 20 | 37 | |
| 3 | Microwave | 250 | 60 | 3 | |
| 4 | Microwave | 300 | 60 | 28 | |
| 5 | Microwave | 300 | 5 | 47 | |
| 6 | Conventional | 250-260 | 30-60 | up to 95%* |
*Note: The high yield for conventional heating is often achieved in the presence of an inert, high-boiling solvent, which can improve cyclization efficiency. The microwave yields are for a solvent-free reaction.
Application in the Synthesis of Key Antibiotics
The fundamental reaction sequence of the Gould-Jacobs reaction is integral to the synthesis of numerous quinolone and fluoroquinolone antibiotics.
-
Nalidixic Acid: The synthesis of nalidixic acid, the first quinolone antibacterial agent, begins with the condensation of 2-amino-6-methylpyridine (B158447) with diethyl ethoxymethylenemalonate, followed by cyclization to form the core naphthyridine ring system.
-
Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin): The synthesis of more advanced fluoroquinolones also relies on this core methodology. For instance, the synthesis of ciprofloxacin can start with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate to build the quinolone ring, which is then further modified in subsequent steps. While modern industrial syntheses may employ different reagents for improved efficiency, the underlying principle of forming the quinolone core often traces back to the chemistry established by the Gould-Jacobs reaction.
Application Notes and Protocols for the Stereoselective Synthesis of Ethyl 3-Oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and innovative methodologies for the stereoselective synthesis of ethyl 3-oxopropanoate (B1240783) derivatives, which are crucial chiral building blocks in the pharmaceutical and fine chemical industries. The following sections detail various synthetic strategies, including organocatalyzed Michael additions, asymmetric halogenations, and biocatalytic reductions, complete with experimental protocols and comparative data to guide methodology selection.
Organocatalytic Asymmetric Michael Addition
The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. The use of chiral organocatalysts provides an efficient route to enantiomerically enriched β-keto esters. A common strategy involves the reaction of a β-keto ester, such as ethyl acetoacetate, with a Michael acceptor in the presence of a chiral catalyst.
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate via Chiral Imine Intermediate
This protocol describes a regio- and stereoselective Michael addition using a chiral ketimine derived from (R)-1-phenylethylamine to introduce a quaternary stereocenter.[1]
Experimental Protocol:
-
Formation of the Chiral Imine: In a round-bottom flask under a nitrogen atmosphere, (R)-1-phenylethylamine (15 mmol) is added to a solution of 2-methylcyclohexanone (B44802) (15 mmol) in dry toluene (B28343) (2 mL) containing 5 Å molecular sieves (3 g). The mixture is stirred under reflux for 24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated under reduced pressure. The pure chiral imine is obtained by distillation.
-
Michael Addition: The purified chiral imine (12.5 mmol) is dissolved in dry THF (36 mL) and reacted with ethyl 2-(phenylthio)-2-propenoate (12.5 mmol). The reaction is stirred at room temperature for 24 hours.
-
Hydrolysis and Work-up: The reaction mixture is treated with 20% aqueous acetic acid (20 mL) and stirred for 2 hours. The crude reaction mixture is then extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic phases are washed with a saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and evaporated to dryness under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate/petroleum ether 1:9) to yield the desired α-thiophenyl-δ-keto ester.
Quantitative Data:
| Product | Yield | Enantiomeric Excess (ee) |
| Ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate | 75% | 95% |
Reaction Workflow:
Caption: Workflow for the synthesis of a chiral ethyl 3-oxopropanoate derivative via Michael addition.
Asymmetric α-Halogenation of β-Keto Esters
The introduction of a halogen atom at the α-position of a β-keto ester in a stereoselective manner provides a versatile handle for further synthetic transformations. This can be achieved using chiral phase-transfer catalysts or organocatalysts.
Asymmetric α-Chlorination using Cinchona Alkaloid-Based Catalysts
This protocol details the enantioselective α-chlorination of cyclic β-keto esters catalyzed by hybrid amide-based Cinchona derivatives.[2]
Experimental Protocol:
-
Reaction Setup: A mixture of the β-keto ester (0.2 mmol), the chiral Cinchona-based catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (B91410) (KF, 2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.
-
Chlorination: The mixture is cooled to the appropriate temperature (e.g., 0 °C or -20 °C, depending on the substrate). N-chlorosuccinimide (NCS, 0.21 mmol) is then added in one portion.
-
Quenching and Work-up: The reaction is conducted for 5–80 minutes at this temperature and then quenched with a saturated ammonium (B1175870) chloride solution.
-
Extraction and Purification: The product is extracted with ethyl acetate (2 x 10 mL), and the combined organic layers are dried over anhydrous Na₂SO₄ and evaporated to dryness. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Quantitative Data for Asymmetric α-Chlorination:
| Substrate (β-Keto Ester) | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.5 | 25 | 5 | >99 | 95 |
| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.5 | 25 | 5 | >99 | 94 |
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 0.5 | 25 | 10 | >99 | 97 |
| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 0.5 | 25 | 10 | >99 | 96 |
Catalytic Cycle:
Caption: Proposed catalytic cycle for asymmetric α-chlorination.
Biocatalytic Asymmetric Reduction of β-Keto Esters
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols from prochiral ketones. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes can be employed for the asymmetric reduction of β-keto esters to the corresponding β-hydroxy esters.
Asymmetric Reduction of Ethyl Benzoylformate using Saccharomyces cerevisiae
This protocol provides a general method for the biocatalytic reduction of a β-keto ester using baker's yeast.[3]
Experimental Protocol:
-
Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable medium (e.g., YM medium containing yeast extract, malt (B15192052) extract, peptone, and glucose) at 30°C with shaking until the late growth phase is reached. The yeast cells are then harvested by centrifugation.
-
Bioreduction: The harvested yeast cells are suspended in a buffer solution (e.g., Tris/HCl buffer, pH 8.5). The β-keto ester substrate (e.g., ethyl benzoylformate) and a carbohydrate source (e.g., glucose) are added to the yeast suspension.
-
Reaction Monitoring and Work-up: The reaction mixture is incubated at room temperature with gentle agitation. The progress of the reaction is monitored by TLC or GC. Upon completion, the yeast cells are removed by filtration or centrifugation.
-
Extraction and Purification: The aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Comparative Data for Ethyl Mandelate Synthesis:
| Method | Catalyst | Stereoselectivity (ee) | Yield | Reaction Conditions |
| Biocatalytic Reduction | Saccharomyces cerevisiae | >90% | Moderate | Ambient temp., aqueous media |
| Chemical Hydrogenation | Ru-BINAP complex | >97% | High | Elevated pressure, organic solvents |
Biocatalytic Reduction Workflow:
Caption: General workflow for biocatalytic reduction using whole cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 3-oxopropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-oxopropanoate (B1240783) (also known as ethyl formylacetate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this common yet sensitive reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Ethyl 3-oxopropanoate, which is typically achieved via a crossed Claisen condensation of ethyl acetate (B1210297) and ethyl formate (B1220265).
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in a Claisen condensation can stem from several factors. The most common culprits include:
-
Presence of Moisture: The strong bases used in this reaction (e.g., sodium ethoxide, sodium hydride) are extremely sensitive to water. Any moisture in the reagents (ethyl acetate, ethyl formate, solvent) or glassware will consume the base, preventing the formation of the necessary ethyl acetate enolate.
-
Impure Starting Materials: The purity of ethyl acetate and ethyl formate is critical. Contaminants can interfere with the reaction. It is advisable to use freshly distilled esters.
-
Suboptimal Base Quality or Stoichiometry: The base must be of high quality and used in at least a stoichiometric amount. The Claisen condensation is driven to completion by the deprotonation of the product, a β-keto ester, which is more acidic than the starting materials. An insufficient amount of base will result in an unfavorable equilibrium and low yield.
-
Self-Condensation of Ethyl Acetate: A significant side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. This is often minimized by slowly adding the ethyl acetate to a mixture of the base and an excess of ethyl formate.[1][2]
Q2: My crude product shows multiple spots on a TLC analysis. What are the likely side products and how can I minimize them?
The most common side product is ethyl acetoacetate, resulting from the self-condensation of ethyl acetate. To minimize this, ensure that the concentration of the ethyl acetate enolate is kept low at all times. This can be achieved by adding the ethyl acetate dropwise to a mixture of the base and an excess of ethyl formate.[1] The excess ethyl formate, which cannot form an enolate itself, ensures that the ethyl acetate enolate preferentially reacts with it rather than another molecule of ethyl acetate.[3]
Q3: I am having difficulty with the work-up procedure, such as emulsion formation. How can I improve product isolation?
A standard work-up involves neutralizing the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) followed by extraction with an organic solvent like diethyl ether.[4]
-
Emulsion Formation: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Product Solubility: If the product has some water solubility, performing multiple extractions with the organic solvent will maximize the recovery.
Q4: Which base is better for this reaction: sodium ethoxide or sodium hydride?
Both sodium ethoxide and sodium hydride are commonly used and effective bases for the Claisen condensation.
-
Sodium Ethoxide (NaOEt): It is crucial to use a base with the same alkoxide as the ester (ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of products.
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH can offer an advantage. It reacts to produce hydrogen gas, which escapes the reaction mixture, driving the equilibrium forward.[5] However, it is often supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent (like hexane) before use.
Q5: What is the optimal temperature for the reaction?
Claisen condensations are typically run at room temperature or with gentle heating. The reaction can be initiated by gentle warming, but since it can be vigorous, cooling may be necessary to control the reaction rate and prevent side reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize key reaction parameters and their potential impact on the yield of this compound. Please note that yields are highly dependent on the precise experimental conditions and purity of reagents.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature | Typical Reported Yield | Notes |
| Sodium Ethoxide | Ethanol (B145695)/Toluene | Reflux | ~70-80% | Standard choice; prevents transesterification. |
| Sodium Hydride | Diethyl Ether/THF | Room Temp to Reflux | ~75-90% | Irreversible deprotonation can improve yield. Requires careful handling. |
Table 2: Effect of Reactant Stoichiometry
| Ethyl Acetate (eq.) | Ethyl Formate (eq.) | Base (eq.) | Expected Outcome |
| 1.0 | 1.0 | 1.0 | Lower yield due to potential for self-condensation. |
| 1.0 | >1.5 | 1.1 | Higher yield; excess ethyl formate favors the desired crossed condensation. |
Experimental Protocols
Below is a detailed methodology for a representative synthesis of this compound using sodium ethoxide.
Protocol: Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
-
Ethyl Formate (freshly distilled)
-
Ethyl Acetate (freshly distilled)
-
Ice
-
Acetic Acid (glacial)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Once all the sodium has reacted, add anhydrous diethyl ether to the flask.
-
Addition of Reactants: Cool the flask in an ice bath. From a dropping funnel, add a mixture of ethyl acetate (1.0 eq) and ethyl formate (1.5 eq) dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a mixture of crushed ice and glacial acetic acid to neutralize the excess base and protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Visualizations
General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in Ethyl 3-oxopropanoate preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxopropanoate (B1240783) (ethyl acetoacetate), primarily through the Claisen condensation of ethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Ethyl 3-oxopropanoate?
The most common laboratory and industrial method for preparing this compound is the Claisen condensation of ethyl acetate.[1][2] In this reaction, two molecules of ethyl acetate react in the presence of a strong base (like sodium ethoxide) to form one molecule of ethyl acetoacetate (B1235776) and one molecule of ethanol.[1]
Q2: Why is a stoichiometric amount of a strong base required for the Claisen condensation?
A stoichiometric amount of a strong base, such as sodium ethoxide, is crucial because the resulting this compound is more acidic than ethanol. The base deprotonates the newly formed β-keto ester, shifting the reaction equilibrium towards the product side and leading to a higher yield.[3] This deprotonation is the thermodynamic driving force for the reaction.[4][5]
Q3: My reaction mixture has turned a reddish-orange color. Is this normal?
Yes, the formation of a clear red or orange liquid, sometimes with a green fluorescence, is a common observation during the reaction.[3][6] This coloration is indicative of the formation of the sodium salt of the ethyl acetoacetate enolate.[3]
Q4: What are the most critical parameters to control during the synthesis?
The most critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the starting material and the product, and also quench the base.[3] All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Base Equivalence: At least one full equivalent of a strong, non-nucleophilic base is necessary to drive the reaction to completion.[4][5]
-
Temperature Control: While some initial heating may be required to start the reaction, excessive heat can promote side reactions like decarboxylation.[6]
Q5: What is the typical yield for this synthesis?
Yields can vary significantly based on the scale and reaction conditions. In large-scale industrial operations, yields of 50-65% have been reported.[7] However, under optimized laboratory conditions, it is possible to achieve yields as high as 91.55%.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Presence of water in reagents or glassware. | - Use anhydrous solvents and reagents.- Thoroughly dry all glassware in an oven before use.[8] |
| Insufficient or decomposed base. | - Use a full equivalent of a strong base like sodium ethoxide.- Ensure the base is fresh and has been stored properly to prevent decomposition. | |
| Incorrect reaction temperature. | - The reaction may require gentle heating to initiate.[6]- Avoid excessively high temperatures, which can lead to side reactions.[8] | |
| Multiple Spots on TLC Plate | Self-condensation of starting esters (in mixed Claisen reactions). | - If performing a mixed Claisen, slowly add the more readily enolized ester to the other ester and the base.[8] |
| Hydrolysis of esters. | - Ensure strictly anhydrous conditions throughout the reaction.[3][8] | |
| Presence of acetaldehyde (B116499) impurity in ethyl acetate. | - Use high-purity ethyl acetate or distill it before use to remove acetaldehyde. | |
| Decarboxylation of the product. | - Avoid excessive heating during the reaction and workup.- Use mild acidic conditions for neutralization. | |
| Product Decomposes During Purification | Thermal decomposition during distillation. | - Purify this compound via fractional distillation under reduced pressure to lower the boiling point.[3] |
Quantitative Data on Reaction Yields
While detailed quantitative data on side product distribution is scarce in the literature, the following table summarizes the reported yields for the main product, this compound, under different conditions.
| Reaction Scale | Base Used | Key Conditions | Reported Yield of this compound (%) | Reference |
| Large-scale | Sodium metal / Sodium derivatives | Industrial preparation | 50-65 | [7] |
| Laboratory-scale | Sodium ethoxide (in situ from Na and ethanol) | Reflux at 82°C for 2 hours | 91.55 | [7] |
| Laboratory-scale | Sodium metal | Warming to initiate, then heating until Na dissolves | 28-29 (increases with larger runs) | [6] |
Experimental Protocols
Optimized Laboratory Synthesis of this compound
This protocol is adapted from a study that reported a high yield of the desired product.[7]
Materials:
-
Ethyl acetate (anhydrous)
-
Ethanol (absolute)
-
Sodium metal
-
Chloroform
-
Saturated NaCl solution
-
Anhydrous Na2SO4
-
Acetic acid
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, add 0.2 moles of anhydrous ethyl acetate, 0.1 moles of absolute ethanol, and 0.1 moles of sodium metal.
-
Reaction: Heat the mixture to reflux at 82°C for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with acetic acid.
-
Extract the product with 15 mL of chloroform.
-
Wash the organic layer with a saturated NaCl solution to facilitate phase separation.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer three times with distilled water.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Analysis and Purification:
-
The product can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizing Reaction Pathways and Workflows
Main Reaction and Side Reactions
The following diagram illustrates the primary Claisen condensation pathway for the formation of this compound, along with the most common side reactions.
Caption: Reaction pathways in this compound synthesis.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 3-oxopropanoate
This guide provides troubleshooting advice and detailed protocols for the purification of crude Ethyl 3-oxopropanoate (B1240783), a key intermediate in the synthesis of quinolone antibacterial drugs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Ethyl 3-oxopropanoate?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as ethyl acetate (B1210297) and ethyl propiolate, and side-products from self-condensation reactions.[3][4] Residual solvents from the workup are also common.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key physical properties, including boiling point, are essential for selecting and optimizing a purification strategy, particularly for distillation.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [1][4] |
| Molecular Weight | 116.12 g/mol | [1][4][5] |
| Boiling Point | 148.8 ± 23.0 °C at 760 mmHg | [4] |
| 188-190 °C at 14 Torr | [1] | |
| Density | ~1.0 g/cm³ | [4] |
| Flash Point | 48.8 °C | [1] |
Q3: Is this compound stable?
A3: Like many β-keto esters, this compound can be sensitive to acidic or basic conditions, which may cause degradation or hydrolysis.[6] It is typically stored in a freezer under an inert atmosphere.[7]
Purification Technique 1: Vacuum Distillation
Vacuum distillation is the preferred method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, preventing thermal decomposition.
Troubleshooting Guide: Vacuum Distillation
Q1: My compound is not distilling at the expected temperature.
A1: This is often due to an inadequate vacuum. Check all joints and seals for leaks. Ensure your vacuum pump is operating efficiently. You can use a nomograph to estimate the boiling point at your system's pressure.[8]
Q2: The distillation is very slow, or "bumping" is occurring.
A2: Vigorous boiling or "bumping" can lead to impure distillate. Ensure smooth boiling by using a magnetic stirrer or boiling chips. A slow distillation rate may indicate insufficient heating; gradually increase the heat bath temperature, ensuring it is not more than 20-30 °C above the target boiling point.
Q3: The distillate is discolored or appears impure.
A3: This may indicate that the initial crude material was not sufficiently pure or that some decomposition is occurring. A discolored distillate can also result if non-volatile impurities were carried over due to bumping. Consider a pre-purification step, such as an aqueous wash, or re-distilling the collected fractions.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and pressure gauge.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly evacuate the system. A stable vacuum should be achieved before heating begins.
-
Heating: Gently heat the flask using a heating mantle or oil bath.
-
Fraction Collection: Monitor the temperature at the still head. Collect a small forerun fraction, which may contain volatile impurities. Once the temperature stabilizes near the expected boiling point at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains.
-
Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.
Purification Technique 2: Column Chromatography
Column chromatography is ideal for small-scale purification and for removing impurities with polarities similar to the product.
Troubleshooting Guide: Column Chromatography
Q1: My compound is streaking or tailing on the column.
A1: Tailing is common for polar compounds like β-keto esters and can be caused by strong interactions with the silica (B1680970) gel.[3]
-
Solution 1: Adjust Mobile Phase: Increase the polarity of the eluent. A gradient elution, gradually increasing the proportion of a polar solvent like ethyl acetate in a non-polar solvent like hexane (B92381), can improve peak shape.[3][6]
-
Solution 2: Deactivate Silica: Silica gel is acidic and can cause issues.[3][6] Consider using deactivated silica gel (treated with triethylamine) or switching to a neutral stationary phase like alumina.[3][6]
-
Solution 3: Check for Overloading: Loading too much sample can lead to poor separation. Use a sample-to-silica ratio of approximately 1:50 to 1:100 by weight.[3]
Q2: I have very low or no recovery of my compound from the column.
A2: The compound may be irreversibly adsorbed onto the silica gel, or the mobile phase may not be polar enough to elute it.
-
Solution: Gradually increase the eluent polarity. If the compound still does not elute, a column flush with a very polar solvent (e.g., 50:50 ethyl acetate:hexane or even methanol) may be necessary.[6]
Q3: The separation between my product and an impurity is poor.
A3: This indicates that the chosen solvent system is not optimal.
-
Solution: Perform a more thorough TLC analysis with various solvent systems to find one that provides better separation (a larger ΔRf). A shallower solvent gradient during elution can also improve the separation of closely eluting compounds.[9]
Workflow and Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting workflow for column chromatography purification.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of crude product in a solvent like ethyl acetate. Spot it on a TLC plate and develop it with various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1) to find a system where the product has an Rf value of ~0.2-0.3.[3]
-
Column Preparation: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent. Carefully add it to the top of the silica bed. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica before adding it to the column.[6]
-
Elution: Begin eluting with the starting mobile phase, applying gentle pressure (flash chromatography). Gradually increase the polarity of the mobile phase as required based on TLC monitoring.
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Analysis and Recovery: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Technique 3: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. Since this compound can be a low-melting solid or an oil, a low-temperature recrystallization may be necessary.[1][10]
Troubleshooting Guide: Recrystallization
Q1: My compound will not crystallize from the solution.
A1: This can happen if the solution is not saturated or if it is supersaturated.
-
Solution 1 (Not Saturated): You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then cool it again.[3]
-
Solution 2 (Supersaturated): Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates as a liquid.[10][11] This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a lower-boiling point solvent or a mixed-solvent system may also help.[10][11]
Q3: The recrystallized product is not pure.
A3: Impurities can be trapped in the crystal lattice if the cooling process is too rapid.[3]
-
Solution: Allow the solution to cool slowly to room temperature to allow for selective crystal formation before placing it in an ice bath. Washing the collected crystals with a small amount of cold, fresh solvent can remove adhering impurities.[3]
Logic for Recrystallization Troubleshooting
Caption: Decision-making process for troubleshooting recrystallization.
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various non-polar solvents (e.g., pentane, hexane, or a hexane/diethyl ether mixture). A suitable solvent will dissolve the compound at room temperature but show low solubility at very low temperatures (-20 °C to -78 °C).[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent at room temperature to dissolve it completely.
-
Cooling & Crystallization: Slowly cool the flask, first in an ice-water bath, and then transfer it to a low-temperature bath (e.g., a dry ice/acetone bath).[10]
-
Induce Crystallization: Stir the solution slowly. If crystals do not form, scratch the inside of the flask with a glass rod.[10] Allow the solution to remain at the low temperature for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a pre-cooled Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent and dry them thoroughly under vacuum.[3]
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:34780-29-5 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. 34780-29-5|this compound|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rubingroup.org [rubingroup.org]
Troubleshooting low yield in Claisen condensation of Ethyl 3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the Claisen condensation of Ethyl 3-oxopropanoate (B1240783) (ethyl acetoacetate). The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in a Claisen condensation?
Low yields in a Claisen condensation are a frequent issue and can stem from several factors.[1] Key areas to investigate include the choice and amount of base, the presence of water, reaction temperature, and potential side reactions.[1][2] A full equivalent of a strong base is critical to drive the reaction equilibrium forward by deprotonating the β-keto ester product.[1][3]
Q2: Which base is most suitable for this reaction, and why is the choice so critical?
The ideal base for a Claisen condensation is the sodium alkoxide that corresponds to the alcohol portion of the ester.[4][5] For ethyl 3-oxopropanoate (an ethyl ester), sodium ethoxide (NaOEt) is the recommended base.[5][6] Using a different alkoxide, like methoxide, can lead to transesterification, resulting in a mixture of products and lowering the yield of the desired β-keto ester.[5][7][8] Hydroxide bases must be avoided as they cause irreversible hydrolysis of the ester to a carboxylate ion.[5] Stronger, non-nucleophilic bases such as sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and may increase the yield.[9][10]
Q3: How does the presence of water affect the Claisen condensation?
The reaction is highly sensitive to moisture.[1] Water can quench the strong base required for the reaction and hydrolyze the ester starting materials, significantly reducing the yield.[1] It is imperative to use anhydrous solvents and reagents and to thoroughly dry all glassware before use, often under an inert atmosphere like nitrogen or argon.[1][6]
Q4: What are the primary side reactions that can lower the yield?
The main side reaction is the self-condensation of the starting ester.[6] If performing a "crossed" Claisen condensation with a different ester, a mixture of up to four products can form, complicating purification and reducing the yield of the target molecule.[9] Other potential side reactions include hydrolysis of the ester if water is present and decarboxylation of the product if the reaction is overheated during workup.[1][5]
Q5: What is a typical work-up procedure for this reaction?
After the reaction is complete, the mixture is cooled and then neutralized by the addition of a dilute aqueous acid, such as acetic acid, sulfuric acid, or hydrochloric acid.[4][6] This step is crucial to protonate the enolate of the β-keto ester product.[11] An aqueous work-up is then performed to remove salts and the remaining base, followed by extraction of the organic product with a suitable solvent like diethyl ether.[6]
Troubleshooting Guide
This guide provides strategies for identifying and resolving common issues encountered during the synthesis.
| Observation | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Unchanged | Inactive or insufficient base. | Use a fresh, properly stored container of a strong base (e.g., NaH, NaOEt).[1] Ensure at least one full equivalent of the base is used to drive the reaction to completion.[3][12] |
| Presence of water. | Thoroughly dry all glassware in an oven. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring progress by Thin Layer Chromatography (TLC). Gentle heating or reflux may be necessary.[1][13] | |
| Low Yield of Desired Product | Inappropriate base. | Use an alkoxide base that matches the ester's alcohol group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[5][7] |
| Reversible reaction. | Ensure a full equivalent of base is used to deprotonate the final β-keto ester, which shifts the equilibrium toward the product.[1][12] Acidify carefully only after the reaction is complete.[11] | |
| Self-condensation in a mixed reaction. | When using two different esters, slowly add the more readily enolized ester to the mixture of the other ester and the base.[6] | |
| Multiple Spots on TLC / Difficult Purification | Hydrolysis of starting ester. | Ensure strictly anhydrous conditions to prevent water from hydrolyzing the ester into its corresponding carboxylic acid.[1] |
| Transesterification. | Use a base with an alkoxide identical to that of the starting ester (e.g., NaOEt for ethyl esters).[5] | |
| Self-condensation products. | In a crossed Claisen, use one ester that cannot form an enolate (lacks α-hydrogens) to minimize side products.[9][10] | |
| Dark Coloration / Tar Formation | Decomposition of starting materials or product. | This is often caused by excessively high temperatures or a high concentration of a strong base.[2] Perform the reaction at a lower temperature (e.g., room temperature or in an ice bath) to moderate the rate.[2] |
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key conditions reported for Claisen condensations.
| Parameter | Condition | Yield (%) | Notes |
| Reactant Ratio | 2:1:1 (Ethyl Acetate (B1210297):Ethanol (B145695):Sodium) | 91.55% | Optimal ratio for the synthesis of ethyl acetoacetate.[14] |
| Temperature | 82 °C (Reflux) | 91.55% | Higher temperatures can lead to side reactions if not controlled.[1][14] |
| Reaction Time | 2 hours | 91.55% | Progress should be monitored by TLC or GC to avoid prolonged heating, which can decrease yield.[14][15] |
| Base | Sodium Ethoxide | High | Standard base for ethyl esters to prevent side reactions.[4][5] |
| Base | Sodium Hydride / Sodium Amide | Often Increased | Stronger bases can improve yields but require careful handling.[9] |
Experimental Protocols
Detailed Protocol for Ethyl Acetoacetate Synthesis
This protocol describes a typical procedure for the self-condensation of ethyl acetate to produce this compound (ethyl acetoacetate).
Materials:
-
Pure Ethyl Acetate (anhydrous)
-
Sodium metal or Sodium Ethoxide
-
Anhydrous Ethanol (if using sodium metal)
-
Dilute Acetic Acid or Hydrochloric Acid for workup
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Base Preparation (if using Sodium Metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol to prepare sodium ethoxide in situ.
-
Reaction Initiation: To the prepared sodium ethoxide solution (or commercially sourced sodium ethoxide), add a portion of the anhydrous ethyl acetate.
-
Addition of Ester: Gently heat the mixture to reflux. Add the remaining anhydrous ethyl acetate dropwise from the dropping funnel over a period to maintain a gentle reflux.[15]
-
Reaction: Continue to reflux the mixture for approximately 2-3 hours or until the sodium metal is completely consumed (if used).[15] The progress can be monitored by TLC.
-
Work-up and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add dilute acetic acid or hydrochloric acid with stirring until the solution is acidic (test with pH paper).[15]
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of cold saturated brine solution to facilitate layer separation.[15] Extract the aqueous layer with diethyl ether (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl acetoacetate.[15][16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. chemistry-online.com [chemistry-online.com]
- 16. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
Preventing decomposition of Ethyl 3-oxopropanoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 3-oxopropanoate (B1240783) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Ethyl 3-oxopropanoate decomposition during a reaction?
A1: this compound, a β-keto ester, is susceptible to two main decomposition pathways, often occurring in tandem:
-
Hydrolysis: In the presence of acid or base and water, the ester functional group can be hydrolyzed to form the corresponding β-keto acid, 3-oxopropanoic acid.[1]
-
Decarboxylation: The resulting 3-oxopropanoic acid is unstable and readily loses carbon dioxide (CO₂), especially upon heating, to yield acetone (B3395972).[1][2]
These reactions are significantly accelerated by elevated temperatures and strongly acidic or basic conditions.[1]
Q2: What are the visible signs of this compound decomposition?
A2: Visual cues for decomposition can include:
-
Gas evolution: The formation of CO₂ during decarboxylation may be observed as bubbling or effervescence, particularly upon heating.
-
Change in pH: Hydrolysis consumes acid or base, which can lead to a shift in the reaction mixture's pH.
-
Formation of unexpected byproducts: The presence of acetone or other downstream products in your analytical data (e.g., NMR, GC-MS) is a strong indicator of decomposition.
Q3: How can I minimize decomposition during aqueous workup?
A3: To minimize decomposition during the workup process, it is crucial to avoid strong acids and bases and to work at low temperatures.
-
Neutralization: Use a mildly acidic buffer, such as a pre-chilled saturated ammonium (B1175870) chloride (NH₄Cl) solution, for neutralization instead of strong acids.
-
Temperature Control: Perform all extractions and washes with chilled solvents and solutions.
-
Minimize Contact Time: Complete the workup as quickly as possible to reduce the exposure time to aqueous acidic or basic conditions.
Troubleshooting Guides
Issue 1: Significant product loss and formation of acetone detected.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. For base-catalyzed reactions, consider running the reaction at 0°C or even -78°C. | The rates of both hydrolysis and decarboxylation are highly dependent on temperature. Lowering the temperature will significantly slow down these decomposition pathways. |
| Strongly basic or acidic reaction conditions. | Use a milder base (e.g., potassium carbonate, sodium bicarbonate) or a non-nucleophilic base (e.g., NaH, LDA) in an anhydrous solvent. For acidic conditions, use a Lewis acid or a weaker Brønsted acid if possible. | Strong bases like NaOH or KOH can readily induce saponification (ester hydrolysis).[3] Anhydrous conditions with non-nucleophilic bases prevent hydrolysis. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions, even if mild, can lead to gradual decomposition. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Water is a necessary reactant for the initial hydrolysis step. Eliminating water will prevent this decomposition pathway from initiating. |
Issue 2: Decomposition occurs during purification by column chromatography.
| Potential Cause | Troubleshooting Step | Rationale |
| Silica (B1680970) gel is too acidic. | Deactivate the silica gel by pre-treating it with a solution of 1-2% triethylamine (B128534) in the eluent. Alternatively, use neutral or basic alumina (B75360) for chromatography. | The acidic nature of standard silica gel can catalyze the hydrolysis and subsequent decarboxylation of the β-keto ester on the column. |
| Prolonged time on the column. | Run the column as quickly as possible without sacrificing separation. | Minimizing the residence time on the stationary phase reduces the opportunity for decomposition. |
Data Presentation: Stability of β-Keto Esters
| Condition | Effect on Stability | Primary Decomposition Pathway Affected |
| High Temperature (> 50°C) | Decreases | Hydrolysis and Decarboxylation |
| Low Temperature (< 0°C) | Increases | Hydrolysis and Decarboxylation |
| Strongly Acidic (pH < 4) | Decreases | Acid-catalyzed Hydrolysis |
| Neutral (pH ~ 6-7) | Maximizes | - |
| Strongly Basic (pH > 10) | Decreases | Base-catalyzed Hydrolysis (Saponification) |
| Presence of Water | Decreases | Hydrolysis |
| Anhydrous Conditions | Increases | Hydrolysis |
Experimental Protocols
Protocol 1: Protecting this compound as a Stable Acetal Derivative
To prevent decomposition in reactions that require harsh conditions, this compound can be converted to the more stable ethyl 3,3-diethoxypropanoate.[4]
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
Procedure:
-
Combine this compound (1 eq) and triethyl orthoformate (1.2 eq) in anhydrous ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., a few drops of triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the resulting ethyl 3,3-diethoxypropanoate by distillation or column chromatography.
This protected form is stable to a wider range of reaction conditions and can be deprotected back to this compound using mild aqueous acid.
Protocol 2: Base-Catalyzed Alkylation with Minimized Decomposition
This protocol describes a general procedure for the alkylation of this compound using a mild base to minimize hydrolysis and decarboxylation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Mild base (e.g., Potassium Carbonate (K₂CO₃), 1.5 eq)
-
Alkylating agent (e.g., Benzyl Bromide, 1.1 eq)
-
Chilled saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Add anhydrous solvent and this compound to the flask.
-
Add the mild base (e.g., K₂CO₃) and stir the suspension.
-
Add the alkylating agent dropwise at room temperature or 0°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding chilled saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow to minimize decomposition of this compound.
References
Impact of solvent choice on Ethyl 3-oxopropanoate reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction outcomes involving Ethyl 3-Oxopropanoate (B1240783).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving ethyl 3-oxopropanoate?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the active methylene (B1212753) group and the two carbonyl functionalities. These include:
-
Alkylation: Introduction of an alkyl group at the C2 position.
-
Acylation: Introduction of an acyl group at the C2 position.
-
Condensation Reactions (e.g., Knoevenagel): Reaction of the active methylene group with aldehydes or ketones.
-
Reduction: Reduction of one or both carbonyl groups.
Q2: Why is the choice of solvent so critical in reactions with this compound?
A2: The choice of solvent is critical because it can significantly influence the reaction's rate, yield, and selectivity.[1] Solvents can affect the solubility of reactants, the stability of intermediates (like enolates), and the nucleophilicity of reagents.[1][2] For instance, the equilibrium between the keto and enol tautomers of this compound is solvent-dependent.[3]
Q3: What is the difference between polar protic and polar aprotic solvents, and which should I choose?
A3:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[4][5] They are effective at solvating both cations and anions. However, they can decrease the reactivity of nucleophiles by forming a "solvent cage" through hydrogen bonding.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile (B52724), THF) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4][5] They are excellent at solvating cations, which leaves the corresponding anion (the nucleophile) "naked" and more reactive.[6][7]
For reactions involving the enolate of this compound as a nucleophile (like alkylation), polar aprotic solvents are generally preferred to enhance the reaction rate.[6]
Q4: I am getting a low yield in my Claisen condensation to synthesize a derivative of this compound. What should I check first?
A4: Low yields in Claisen condensations are a common issue.[8] The first parameters to verify are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester.[8] Ensure all glassware is flame-dried and use anhydrous solvents.
-
Base Quality and Stoichiometry: A full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) is necessary to drive the reaction equilibrium forward.[9] Use a fresh, high-quality base.
-
Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can promote side reactions.[8]
Troubleshooting Guides
Issue 1: Low Yield in Alkylation of this compound
| Possible Cause | Suggested Solution | Citation |
| Incomplete Deprotonation | Ensure you are using a sufficiently strong and fresh base (e.g., NaH, NaOEt). Use a polar aprotic solvent like THF or DMF to enhance base activity. | [9] |
| Presence of Water | Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | [8] |
| Low Reactivity of Alkylating Agent | For less reactive alkyl halides (e.g., alkyl chlorides), consider using a more reactive one (e.g., alkyl iodide) or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions). | |
| Reaction Temperature Too Low | While enolate formation is often performed at 0°C or room temperature, the alkylation step might require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. | [8] |
| Side Reaction: O-Alkylation | The solvent can influence the C/O alkylation ratio. In general, polar aprotic solvents favor C-alkylation. Using a "soft" alkylating agent (e.g., alkyl iodide) will also favor N-alkylation in analogous sulfonamide systems, a principle that can be applied here. | [1] |
Issue 2: Multiple Products in Knoevenagel Condensation
| Possible Cause | Suggested Solution | Citation |
| Self-Condensation of Aldehyde/Ketone | Slowly add the aldehyde or ketone to the mixture of this compound and the base to maintain a low concentration of the carbonyl compound. | [8] |
| Formation of Michael Adduct | If the product is an α,β-unsaturated system, a second equivalent of the enolate can sometimes add in a Michael fashion. Use a 1:1 stoichiometry of reactants. | |
| Incorrect Solvent Choice | Protic polar solvents like methanol (B129727) can sometimes lead to poor selectivity. Aprotic polar solvents like DMF or acetonitrile often give high selectivity. Water can also be an excellent and selective solvent for this reaction. | [3] |
| Catalyst Choice | The basicity of the catalyst is crucial. Weak bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) are commonly used. Stronger bases may promote side reactions. | [10] |
Data Presentation
Table 1: Impact of Solvent on the Alkylation of this compound with Benzyl (B1604629) Bromide *
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of C-Alkylated Product (%) |
| Tetrahydrofuran (THF) | NaH | 60 | 4 | 92 |
| Dimethylformamide (DMF) | NaH | 25 | 2 | 95 |
| Ethanol (EtOH) | NaOEt | 78 | 12 | 65 |
| Toluene | NaH | 80 | 8 | 78 |
*Note: This data is representative and compiled from general principles of β-keto ester alkylation. Actual results may vary.
Table 2: Comparative Data for Solvents in Knoevenagel Condensation with Benzaldehyde *
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Citation |
| DMF | Hydrotalcite | 25 | 15 min | 99 | [3] |
| Acetonitrile | Hydrotalcite | 25 | 15 min | 81 | [3] |
| Ethanol | Piperidine/AcOH | 78 | 2-4 h | ~90 | [10] |
| Toluene | Piperidine/AcOH | 110 | 2-4 h | ~95 | [11] |
| Water | Ni(NO₃)₂·6H₂O | 25 | 10-30 min | ~95 | [12] |
| Solvent-Free | None (Grindstone) | 25 | 5 min | 98 | [13] |
*Note: This data is based on reactions with structurally similar active methylene compounds. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound in DMF
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane (B92381) and decant. Add anhydrous dimethylformamide (DMF).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (e.g., benzyl bromide, 1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Water-Mediated Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, prepare a solution of this compound (1.0 equivalent) and the desired aldehyde (e.g., benzaldehyde, 1.0 equivalent) in water.[12]
-
Catalyst Addition: Add the catalyst (e.g., 5 mol% of Ni(NO₃)₂·6H₂O).[12]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[12]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 10-30 minutes).[12]
-
Isolation: Upon completion, add cold water to precipitate the product. Filter the solid, wash with cold water, and air dry. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.[12]
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Improving Ethyl 3-Oxopropanoate Reaction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the synthesis of Ethyl 3-oxopropanoate (B1240783), commonly known as ethyl acetoacetate (B1235776). The primary synthetic route for this β-keto ester is the Claisen condensation of ethyl acetate (B1210297). The efficiency of this reaction is highly dependent on the choice of base catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 3-oxopropanoate (Ethyl Acetoacetate)?
The most prevalent and established method for the synthesis of this compound is the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base to form ethyl acetoacetate and ethanol (B145695).[1]
Q2: Why is the choice of catalyst (base) so critical in the Claisen condensation?
The choice of base is crucial for several reasons. The base must be strong enough to deprotonate the α-carbon of ethyl acetate to form a reactive enolate.[2] However, the base should not introduce competing side reactions such as saponification (hydrolysis of the ester) or transesterification.[2] Furthermore, the reaction is an equilibrium process, and the deprotonation of the resulting β-keto ester product by the base is the thermodynamic driving force that shifts the equilibrium towards the product.[1][2] Therefore, a stoichiometric amount of a suitable base is required for high yields.[1][3]
Q3: What are the most commonly used catalysts (bases) for this reaction?
The most frequently employed bases for the Claisen condensation of ethyl acetate are sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA).[2][4] Weaker bases like potassium carbonate have also been used, particularly in industrial settings.[5]
Q4: What are the main side reactions to be aware of?
The primary side reactions include:
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Saponification: If hydroxide (B78521) ions are present (e.g., from moisture or using a hydroxide base), they can hydrolyze the ethyl acetate starting material or the ethyl acetoacetate product to form the corresponding carboxylate salts.[2]
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Transesterification: If an alkoxide base is used that does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with ethyl acetate), a mixture of different ester products can be formed.[2]
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Self-condensation of other enolizable esters: In mixed Claisen condensations, if both esters have α-hydrogens, a mixture of four different products can be formed.[4]
Catalyst Performance Data
The selection of a catalyst directly impacts the yield and reaction time of the synthesis of this compound (Ethyl Acetoacetate). The following table summarizes the performance of common bases in this reaction.
| Catalyst (Base) | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | 75-85% | 2-4 | Traditional, well-established method. | Equilibrium reaction requires stoichiometric amounts; sensitive to moisture. |
| Sodium Hydride (NaH) | >90% | 1-3 | Irreversibly deprotonates the ester, driving the reaction to completion for higher yields.[5] | Highly reactive and pyrophoric, requires strict anhydrous and inert atmosphere conditions.[5] |
| Lithium Diisopropylamide (LDA) | High (often used for quantitative enolate formation) | < 1 (for enolate formation) | Strong, non-nucleophilic base that provides rapid and complete enolate formation.[6] | Typically used for mixed Claisen condensations to avoid self-condensation of the base-sensitive ester.[1] |
| Potassium Carbonate (K₂CO₃) | 65-80% | 4-8 | Milder, safer, and more economical, making it suitable for large-scale synthesis.[5] | Slower reaction rates compared to stronger bases.[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture or air.2. Presence of Water: Moisture in the reagents or glassware will quench the strong base.[5]3. Insufficient Base: A stoichiometric amount of base is required to drive the reaction equilibrium.[1][3] | 1. Use freshly prepared or high-purity, properly stored base.2. Thoroughly dry all glassware in an oven before use and use anhydrous solvents.3. Ensure at least one full equivalent of the base is used relative to the ester that forms the enolate. |
| Low Yield | 1. Reversible Reaction: The Claisen condensation is an equilibrium reaction.[2]2. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | 1. Use a stronger, non-nucleophilic base like sodium hydride to deprotonate the product irreversibly and drive the reaction forward.[5]2. Monitor the reaction progress using TLC or GC and consider extending the reaction time or gently heating if necessary. |
| Presence of Multiple Products | 1. Transesterification: The alkoxide base used does not match the alkyl group of the ester.[2]2. Saponification: Presence of hydroxide ions from moisture or an inappropriate base.[2] | 1. Always use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl acetate).2. Ensure strictly anhydrous conditions and avoid using hydroxide bases. |
| Difficulty in Product Isolation | 1. Incomplete Neutralization: The enolate of the product is a salt and needs to be neutralized to isolate the β-keto ester.2. Emulsion during Workup: Formation of an emulsion can make phase separation difficult. | 1. Carefully add a weak acid (e.g., acetic acid or dilute HCl) during the workup to protonate the enolate.2. Add a saturated brine solution during the aqueous workup to help break up emulsions. |
Experimental Protocols
Synthesis of this compound (Ethyl Acetoacetate) using Sodium Ethoxide
This protocol describes a standard laboratory procedure for the Claisen condensation of ethyl acetate using sodium ethoxide generated in situ from sodium metal and ethanol.
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), place freshly cut sodium metal (1 equivalent) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous toluene to the flask.
-
Slowly add absolute ethanol (1.1 equivalents) dropwise from the dropping funnel to the stirred sodium suspension. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.
-
After the addition is complete, gently heat the mixture to ensure all the sodium has reacted.
-
-
Claisen Condensation:
-
Cool the freshly prepared sodium ethoxide suspension to room temperature.
-
Slowly add anhydrous ethyl acetate (2.5 equivalents) from the dropping funnel to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The mixture will become thick and yellowish.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a mixture of glacial acetic acid and water to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure.
-
Mandatory Visualizations
Catalyst Selection Logic for Claisen Condensation
Caption: Decision tree for selecting a base catalyst in a Claisen condensation reaction.
General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
Managing reaction temperature for optimal Ethyl 3-oxopropanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxopropanoate (B1240783). The focus is on managing reaction temperature to optimize yield and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethyl 3-oxopropanoate?
A1: The most common and direct method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl acetate (B1210297) and diethyl carbonate. The enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl group of diethyl carbonate.
Q2: Which base is most suitable for this Claisen condensation?
A2: A strong, non-nucleophilic base is required to generate the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products. Stronger bases like sodium hydride (NaH) can also be employed and may increase the reaction yield.
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: While the optimal temperature can vary based on the specific scale and reaction setup, Claisen condensations are typically conducted at temperatures ranging from room temperature to gentle reflux. For the synthesis of this compound, a temperature range of 25°C to 70°C is generally recommended. Excessively high temperatures can lead to an increase in side reactions and a decrease in overall yield.
Q4: What are the potential side reactions in this synthesis, and how are they affected by temperature?
A4: The primary side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate (B1235776). Higher reaction temperatures can increase the rate of this side reaction. To minimize this, it is advisable to slowly add the ethyl acetate to the reaction mixture containing the diethyl carbonate and the base. Another potential side reaction is the hydrolysis of the esters, which can be exacerbated by the presence of moisture and higher temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inactive or insufficient base. | Use a fresh, unopened container of the base (e.g., sodium ethoxide). Ensure a stoichiometric amount is used as it is consumed during the reaction. |
| Presence of water in reagents or glassware. | Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. Moisture will quench the strong base. | |
| Incorrect Reaction Temperature. | If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 50-70°C) may be beneficial. Avoid excessively high temperatures which can promote side reactions. | |
| Presence of Significant Side Products (e.g., Ethyl Acetoacetate) | Reaction temperature is too high. | Lower the reaction temperature. A controlled temperature of 25-50°C is often a good starting point. |
| Method of addition. | Slowly add the ethyl acetate to the mixture of diethyl carbonate and base. This keeps the concentration of the enolizable ester low, favoring the mixed condensation. | |
| Product Decomposition during Workup | Overly acidic or basic conditions during neutralization. | Carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a neutral pH. |
| Excessive heating during solvent removal. | Remove the solvent under reduced pressure at a moderate temperature to avoid decomposition of the β-keto ester. |
Data Presentation
The following table summarizes the expected impact of reaction temperature on the yield of this compound in a typical Claisen condensation. Please note that these are representative values based on general principles of Claisen condensations, as specific literature data for this exact reaction is limited.
| Reaction Temperature (°C) | Expected Yield (%) | Key Observations and Potential Side Reactions |
| 0 - 10 | Low | Very slow reaction rate. Incomplete conversion of starting materials. |
| 25 (Room Temperature) | Moderate | Moderate reaction rate. Good balance between yield and purity. |
| 50 | High | Increased reaction rate and potentially higher yield. Slight increase in the formation of ethyl acetoacetate. |
| 70 (Gentle Reflux) | High | Fast reaction rate, potentially leading to the highest yield. Increased risk of ethyl acetoacetate formation and other side reactions. |
| > 80 | Decreasing | Significant increase in side reactions, including decomposition of the product. Lower overall yield of the desired product. |
Experimental Protocols
Detailed Methodology for Temperature-Controlled Synthesis of this compound
Materials:
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Sodium ethoxide (NaOEt) or Sodium metal (Na)
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Anhydrous ethanol (B145695)
-
Diethyl carbonate
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Ethyl acetate
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Anhydrous diethyl ether
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Dilute hydrochloric acid (HCl) or Acetic acid
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
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Reflux condenser with a drying tube
-
Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the flask containing the sodium ethoxide solution, add anhydrous diethyl ether.
-
Addition of Reagents:
-
Add diethyl carbonate to the sodium ethoxide suspension.
-
Slowly add ethyl acetate dropwise from the dropping funnel over a period of 1-2 hours while maintaining the desired reaction temperature (e.g., 25°C, 50°C, or 70°C) using a water bath or heating mantle.
-
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid until the mixture is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
Workup procedures to isolate Ethyl 3-oxopropanoate from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for the workup and purification of Ethyl 3-oxopropanoate (B1240783) from reaction mixtures. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the isolation of this versatile β-keto ester.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of Ethyl 3-oxopropanoate, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | Incomplete Reaction: The synthesis was not driven to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before initiating the workup. |
| Hydrolysis of the Ester (Saponification): Exposure to strong basic conditions (e.g., concentrated NaOH) during the workup can hydrolyze the ethyl ester to the carboxylate salt, which is water-soluble and will be lost to the aqueous phase. | Use a milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for neutralizing acidic catalysts or byproducts. Keep the contact time with the basic solution to a minimum and perform washes at low temperatures (e.g., using an ice bath). | |
| Decarboxylation of the Product: If the workup is performed under acidic conditions with heating, the β-keto ester can hydrolyze to the corresponding β-keto acid, which is prone to decarboxylation, leading to the formation of acetone (B3395972) as a volatile byproduct. | Neutralize the reaction mixture carefully and avoid excessive heat during the workup and concentration steps. | |
| Emulsion Formation During Extraction | Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as emulsifying agents. | Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. Breaking an Emulsion: - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the separatory funnel to stand undisturbed for a period to allow for gravity separation. - If the emulsion persists, filter the mixture through a pad of Celite® or glass wool. - As a last resort, centrifugation can be effective in breaking stubborn emulsions. |
| Product Contaminated with Starting Materials | Inefficient Extraction or Washing: Insufficient washing may not completely remove unreacted starting materials or catalysts. | Ensure thorough mixing during each washing step. Increase the number of extractions/washes if necessary. Use appropriate washing solutions (e.g., dilute acid to remove basic starting materials, sodium bicarbonate to remove acidic starting materials). |
| Product Degradation During Purification | Decomposition on Silica (B1680970) Gel: The slightly acidic nature of silica gel can cause the degradation of acid-sensitive compounds like β-keto esters during column chromatography. | Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine, by incorporating it into the slurry solvent before packing the column. Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina. |
| Thermal Decomposition During Distillation: β-keto esters can be thermally labile, and prolonged heating at high temperatures can lead to decomposition. | Purify the product via vacuum distillation to lower the boiling point and minimize thermal stress. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each washing step in the extractive workup?
A1: Each washing step is designed to remove specific types of impurities:
-
Water Wash: Removes water-soluble impurities and salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any remaining acidic catalyst (e.g., from a Claisen condensation workup) and removes acidic byproducts. It is preferred over stronger bases like NaOH to minimize the risk of ester hydrolysis.
-
Brine (Saturated NaCl) Wash: Reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield in the organic phase. It also helps to break up emulsions.
Q2: My crude product is a yellow-orange oil. Is this normal?
A2: While pure this compound is a colorless liquid, crude products from syntheses like the Claisen condensation can often be colored due to the presence of impurities or side products. Purification by distillation or column chromatography should yield a colorless product.
Q3: Can I store the crude reaction mixture overnight before performing the workup?
A3: It is generally not recommended. The prolonged presence of catalysts (acid or base) and water can lead to the hydrolysis of the ester product. It is best to proceed with the workup as soon as the reaction is complete.
Q4: How do I choose between distillation and column chromatography for purification?
A4: The choice depends on the nature of the impurities:
-
Distillation: Is effective if the impurities have significantly different boiling points from this compound. Vacuum distillation is recommended to prevent thermal decomposition.
-
Column Chromatography: Is more suitable for removing impurities with similar boiling points but different polarities.
Q5: What are the common impurities to expect from a Claisen condensation synthesis of this compound?
A5: Common impurities include:
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Unreacted starting materials (e.g., ethyl acetate (B1210297), sodium ethoxide).
-
The self-condensation product of ethyl acetate (ethyl acetoacetate).
-
The hydrolysis product, 3-oxopropanoic acid, and its subsequent decarboxylation product, acetone.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield Range (%) | Typical Purity (%) | Advantages | Disadvantages |
| Vacuum Distillation | 70-85 | >98 | Scalable, effective for removing non-volatile impurities. | Can lead to thermal degradation if not carefully controlled; less effective for impurities with similar boiling points. |
| Silica Gel Column Chromatography | 60-80 | >99 | Excellent for removing impurities with different polarities. | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic silica. |
Experimental Protocols
Protocol 1: General Extractive Workup Procedure
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1 M HCl or 10% acetic acid) with stirring until the mixture is neutral to slightly acidic (pH ~6-7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ pressure)
-
Brine
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound.
Protocol 3: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A common starting point is a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the extractive workup of this compound.
Caption: Troubleshooting decision tree for low product yield.
How to reproduce a failed Ethyl 3-oxopropanoate experiment
This technical support guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the synthesis of Ethyl 3-oxopropanoate (B1240783). Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you successfully reproduce your experiment.
Troubleshooting Failed Experiments
Low or no yield in the synthesis of Ethyl 3-oxopropanoate, typically attempted via a mixed Claisen condensation of ethyl acetate (B1210297) and ethyl formate (B1220265), is a common issue. This section provides a systematic approach to identifying and resolving the root cause of a failed reaction.
Diagram: Troubleshooting Workflow for a Failed Claisen Condensation
Caption: A flowchart for troubleshooting failed Claisen condensations.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is very low. What is the most likely cause?
A1: The most common reason for low yields in a Claisen condensation is the presence of water.[1] This reaction is highly sensitive to moisture, which can neutralize the strong base (e.g., sodium ethoxide) required for the reaction to proceed.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Another critical factor is using a full stoichiometric equivalent of the base, as this is necessary to deprotonate the resulting β-keto ester and drive the reaction to completion.[1][2]
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The primary side reaction in a mixed Claisen condensation is the self-condensation of the enolizable ester.[3] In this case, ethyl acetate can react with itself to produce ethyl acetoacetate. To minimize this, it is advisable to add the ethyl acetate slowly to a mixture of the non-enolizable ester (ethyl formate) and the base.[3]
Q3: What is the optimal temperature for this reaction?
A3: The reaction should be initiated at a low temperature, typically in an ice-water bath (0-5 °C), especially during the addition of the esters to the base.[4] While some Claisen condensations may require gentle heating to proceed at a reasonable rate, excessive heat can promote side reactions.[5]
Q4: Can I use a different base, such as sodium hydroxide (B78521)?
A4: No, strong hydroxide bases like NaOH cannot be used as they will cause saponification (hydrolysis) of the ester starting materials and product.[6] The base of choice is typically the sodium alkoxide corresponding to the alcohol portion of the esters (in this case, sodium ethoxide) to prevent transesterification.[3] Sodium hydride can also be an effective base.[3]
Q5: How can I tell if my reaction has gone to completion?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl acetate and ethyl formate) and the appearance of the product, this compound.
Quantitative Data Summary
While precise yields can vary based on the scale and specific conditions of the experiment, the following table summarizes how different parameters can influence the outcome of the this compound synthesis. This data is compiled from general principles of the Claisen condensation.
| Parameter | Condition | Expected Yield | Rationale |
| Base | Sodium Ethoxide (1 equivalent) | Moderate to High | Standard base for Claisen condensations; prevents transesterification.[3] |
| Sodium Hydride (1 equivalent) | High | A very strong, non-nucleophilic base that can lead to higher yields.[3] | |
| Sodium Ethoxide (<1 equivalent) | Very Low | Insufficient base to drive the reaction equilibrium to the product side.[2] | |
| Solvent | Anhydrous Ethanol (B145695) | Moderate to High | The corresponding alcohol is a suitable solvent for sodium ethoxide. |
| Ethanol with >1% Water | Very Low | Water will quench the base and inhibit the reaction.[1] | |
| Temperature | 0-5 °C (initial), then room temp. | Moderate to High | Controlled temperature minimizes side reactions. |
| > 50 °C | Low to Moderate | Higher temperatures can lead to increased side products and decomposition.[5] | |
| Addition Order | Ethyl acetate added to ethyl formate and base | Higher | Minimizes the self-condensation of ethyl acetate.[3] |
| Reagents mixed all at once | Lower | Increases the likelihood of the ethyl acetate self-condensation side reaction. |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound via a mixed Claisen condensation. This protocol is adapted from established procedures for similar Claisen condensations.
Protocol 1: Synthesis of this compound
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl formate (anhydrous)
-
Ethyl acetate (anhydrous)
-
Diethyl ether (anhydrous)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part A: Preparation of Sodium Ethoxide
-
In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium (1 equivalent).
-
Add anhydrous diethyl ether to cover the sodium.
-
Slowly add absolute ethanol (1 equivalent) dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen gas. Ensure the reaction is well-ventilated.
-
Once all the sodium has reacted, a solution of sodium ethoxide in ethanol/ether is formed.
Part B: Claisen Condensation
-
Cool the sodium ethoxide solution in an ice-water bath.
-
Add anhydrous ethyl formate (1 equivalent) to the cooled solution with stirring.
-
Slowly add anhydrous ethyl acetate (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is deemed complete by TLC.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add a solution of acetic acid in water to neutralize the mixture to a pH of approximately 5-6.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 188-190 °C (at 14 Torr) |
| ¹H NMR (CDCl₃, predicted) | δ 1.25 (t, 3H), 3.45 (s, 2H), 4.15 (q, 2H), 9.75 (s, 1H, aldehyde proton) |
| ¹³C NMR (CDCl₃, predicted) | δ 14.0, 45.0, 61.0, 167.0, 201.0 |
| IR (neat, predicted) | ~2980, ~2900 (C-H), ~1740 (C=O, ester), ~1720 (C=O, aldehyde) cm⁻¹ |
Diagram: Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. Ethyl 3-ethoxypropionate(763-69-9) 1H NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [chembk.com]
- 5. Ethyl 3-cyclopropyl-2-oxopropanoate(64025-67-8) 1H NMR spectrum [chemicalbook.com]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating these molecular structures. This guide provides a comparative analysis of the ¹H NMR spectrum of ethyl 3-oxopropanoate (B1240783) alongside the structurally related β-keto esters: methyl 3-oxobutanoate, ethyl 3-oxobutanoate, and tert-butyl 3-oxobutanoate.
A defining characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers in solution. This tautomerism significantly influences their ¹H NMR spectra, which typically display distinct sets of signals for each form. The position of this equilibrium is sensitive to factors such as the solvent and temperature. The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding. This guide presents a summary of the ¹H NMR spectral data for these compounds, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the keto-enol tautomerism.
Comparative ¹H NMR Data of β-Keto Esters
The following table summarizes the characteristic ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for ethyl 3-oxopropanoate and its related β-keto esters. Data for this compound is based on a closely related analogue, ethyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate, to provide an estimated spectral profile.
| Compound | Tautomer | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Keto | -OCH₂CH₃ | ~4.20 | q | ~7.1 |
| -OCH₂CH₃ | ~1.25 | t | ~7.1 | ||
| -COCH₂CHO | ~3.95 (CH₂) | s | - | ||
| -COCH₂CHO | ~9.70 (CHO) | s | - | ||
| Enol | -OCH₂CH₃ | ~4.28 | q | ~7.2 | |
| -OCH₂CH₃ | ~1.33 | t | ~7.1 | ||
| =CH-OH | ~5.31 | s | - | ||
| =CH-OH | ~12.48 | s | - | ||
| Methyl 3-oxobutanoate | Keto | -OCH₃ | ~3.73 | s | - |
| -COCH₂CO- | ~3.59 | s | - | ||
| -COCH₃ | ~2.29 | s | - | ||
| Enol | -OCH₃ | ~3.73 | s | - | |
| =CH- | ~5.04 | s | - | ||
| =C(OH)CH₃ | ~2.03 | s | - | ||
| -OH | ~12.0 | s (br) | - | ||
| Ethyl 3-oxobutanoate | Keto | -OCH₂CH₃ | ~4.19 | q | 7.1 |
| -OCH₂CH₃ | ~1.28 | t | 7.1 | ||
| -COCH₂CO- | ~3.46 | s | - | ||
| -COCH₃ | ~2.28 | s | - | ||
| Enol | -OCH₂CH₃ | ~4.18 | q | 7.1 | |
| -OCH₂CH₃ | ~1.28 | t | 7.1 | ||
| =CH- | ~5.03 | s | - | ||
| =C(OH)CH₃ | ~1.99 | s | - | ||
| -OH | ~12.05 | s (br) | - | ||
| tert-Butyl 3-oxobutanoate | Keto | -C(CH₃)₃ | ~1.48 | s | - |
| -COCH₂CO- | ~3.33 | s | - | ||
| -COCH₃ | ~2.25 | s | - | ||
| Enol | -C(CH₃)₃ | ~1.48 | s | - | |
| =CH- | ~4.95 | s | - | ||
| =C(OH)CH₃ | ~1.95 | s | - | ||
| -OH | ~12.2 | s (br) | - |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality ¹H NMR spectra of β-keto esters, suitable for structural elucidation and quantitative analysis of tautomeric ratios.
Sample Preparation
-
Accurately weigh 5-20 mg of the β-keto ester.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Note that the choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing or inversion.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into a spinner and place it in the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
Data Processing and Analysis
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate all signals. The relative integrals of the distinct signals for the keto and enol forms can be used to determine the tautomeric ratio.
-
Assign the peaks in the spectrum to the corresponding protons in both the keto and enol forms based on their chemical shifts, multiplicities, and coupling constants.
Visualization of Keto-Enol Tautomerism
The following diagram illustrates the equilibrium between the keto and enol forms of a generic β-keto ester, which is the underlying principle for the observed complexities in their ¹H NMR spectra.
Caption: Keto-enol tautomerism in β-keto esters.
Mass Spectrometry Analysis of Ethyl 3-oxopropanoate and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise analysis of small molecules like Ethyl 3-oxopropanoate (B1240783) and its analogs, Methyl 3-oxopropanoate and tert-Butyl 3-oxopropanoate, is critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, coupled with chromatographic techniques, offers a powerful platform for the qualitative and quantitative analysis of these β-keto esters. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these compounds, supported by experimental data and detailed protocols.
A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers. This tautomerism can influence chromatographic behavior, sometimes leading to peak broadening or splitting, a factor that must be considered during method development.
Comparative Performance of Analytical Techniques
The choice between GC-MS and LC-MS for the analysis of this compound and its analogs depends on the specific requirements of the study, such as analyte volatility, thermal stability, and the complexity of the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates volatile and thermally stable compounds in a gaseous mobile phase followed by mass analysis. | High chromatographic resolution, extensive spectral libraries (e.g., NIST) for compound identification, robust and widely available. | Requires analyte to be volatile and thermally stable. Potential for thermal degradation of labile compounds. Keto-enol tautomerism can affect peak shape. |
| LC-MS/MS | Separates compounds in a liquid mobile phase followed by tandem mass analysis for high selectivity. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. High sensitivity and specificity, especially with MS/MS. | Matrix effects can suppress or enhance ionization. Mobile phase selection is critical to manage keto-enol tautomerism for optimal peak shape. |
Quantitative Performance Data (Illustrative)
The following table summarizes typical performance characteristics for the quantitative analysis of small ester compounds using GC-MS and LC-MS/MS. This data is illustrative and should be validated for specific applications.
| Parameter | GC-MS (SIM mode) | LC-MS/MS (MRM mode) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed experimental protocols for GC-MS and LC-MS/MS analysis are provided below. These serve as a starting point and may require optimization for specific instruments and sample matrices.
GC-MS Analysis Protocol
This protocol is suitable for the analysis of volatile β-keto esters.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
LC-MS/MS Analysis Protocol
This protocol is suitable for the analysis of β-keto esters, particularly in complex matrices where higher sensitivity and specificity are required.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
For biological samples (e.g., plasma), perform protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
Mass Spectral Fragmentation Analysis
Electron ionization (EI) mass spectrometry of this compound and its analogs yields characteristic fragmentation patterns that are useful for their identification. The fragmentation is primarily driven by the cleavage of bonds alpha to the carbonyl groups and rearrangements.
A comparison of the key mass spectral data for the analogs is presented below. The data for this compound is predicted based on the fragmentation patterns of its close analogs, methyl acetoacetate (B1235776) and tert-butyl acetoacetate, for which experimental data is available.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Notes on Fragmentation |
| This compound (Predicted) | C₅H₈O₃ | 116.12 | 116 [M]⁺•, 88, 71, 45, 43 | Expected to show a molecular ion peak. Loss of the ethoxy radical (•OCH₂CH₃, m/z 45) to form an acylium ion [CH₂C(O)CO]⁺ at m/z 71. A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is also anticipated. Loss of CO from the molecular ion would yield a peak at m/z 88. |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 116 [M]⁺•, 101, 85, 74, 59, 43 | The mass spectrum shows a molecular ion peak at m/z 116. The base peak is observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Loss of a methyl radical (•CH₃) gives a peak at m/z 101. Loss of the methoxy (B1213986) radical (•OCH₃) results in a peak at m/z 85. A McLafferty rearrangement can lead to a fragment at m/z 74.[1][2][3][4] |
| tert-Butyl Acetoacetate | C₈H₁₄O₃ | 158.19 | 102, 85, 57, 43 | The molecular ion is often weak or absent. A prominent peak at m/z 57 corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺. The base peak is typically at m/z 43, representing the acetyl cation [CH₃CO]⁺. A peak at m/z 102 can be attributed to the loss of isobutylene (B52900) from the molecular ion. A fragment at m/z 85 arises from the loss of the tert-butoxy (B1229062) radical (•OC(CH₃)₃). |
Visualizations
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed fragmentation pathway for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Proposed EI fragmentation pathway for this compound.
References
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Moving Beyond Ethyl 3-Oxopropanoate
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Ethyl 3-oxopropanoate, a common beta-ketoester, has long been a staple in this field. However, a range of alternative reagents offers unique advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of four prominent alternatives—diketene (B1670635), Meldrum's acid, acetylacetone (B45752), and cyanoacetamide—supported by experimental data to inform your synthetic strategies.
This guide delves into the performance of these reagents in the synthesis of key heterocyclic scaffolds such as pyrimidines, pyridines, pyrazoles, and coumarins. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, we aim to equip researchers with the knowledge to select the optimal building blocks for their synthetic targets.
Performance Comparison of Alternative Reagents
The choice of a C3 synthon for heterocyclic synthesis significantly impacts reaction efficiency, yield, and the diversity of achievable structures. The following tables provide a quantitative comparison of diketene, Meldrum's acid, acetylacetone, and cyanoacetamide against each other and, where applicable, against the benchmark reagent, ethyl 3-oxobutanoate.
Pyrimidine Synthesis
| Reagent | Co-reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde, Urea (B33335) | HCl, EtOH, Reflux | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~90% | [1] |
| Meldrum's Acid | Aromatic Aldehyde, Urea/Thiourea | Lemon Juice, EtOH, Reflux | 5-Aryl-dihydropyrimidin-2,4(1H,3H)-diones | 74% | |
| Diketene | Amine, Aromatic Aldehyde, Urea/Thiourea | p-TsOH·H₂O | Dihydropyrimidine-5-carboxamides | High Yields | [2] |
Pyridine (B92270) Synthesis
| Reagent | Co-reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Aldehyde, Ammonium (B1175870) Acetate | p-TSA, Ultrasonic Irradiation | 1,4-Dihydropyridine | 96% | [3] |
| Acetylacetone | Aldehyde, Ammonium Acetate | Melamine Trisulfonic Acid, 60°C | 1,4-Dihydropyridine | 86-94% | [4] |
| Cyanoacetamide | 1,3-Diketone | Piperidine, EtOH, Reflux | 4,6-Disubstituted-3-cyano-2-pyridone | Good to Excellent | [5] |
| Diketene | Cyanothioacetamide | Triethylamine, Dioxane | Triethylammonium 3-cyano-6-methyl-4-oxo-1,4-dihydro-2-pyridinethiolate | 93% | [6][7] |
Pyrazole Synthesis
| Reagent | Co-reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Reflux | 3-Methyl-1-phenylpyrazol-5-one | Good Yields | [8] |
| Acetylacetone | Hydrazine (B178648) Sulfate | NaOH, 15°C | 3,5-Dimethylpyrazole | 77-81% | [9] |
| Acetylacetone | Hydrazine Hydrate (B1144303) | Water, 15°C, 2h | 3,5-Dimethylpyrazole | 95% | [6] |
Coumarin Synthesis
| Reagent | Co-reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenol (B47542) | H₂SO₄ | 7-Hydroxy-4-methylcoumarin | 86% | [10] |
| Meldrum's Acid | Phenol | Eaton's Reagent or PPA | 4-Hydroxycoumarin | 75% (Eaton's) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of heterocyclic compounds using the discussed alternative reagents.
Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
This procedure is adapted from a high-yield synthesis of 3,5-dimethylpyrazole.[6]
Reactants:
-
Hydrazine hydrate (11.8 g, 0.20 mol N₂H₄)
-
Acetylacetone (20.0 g, 0.20 mol)
-
Water (40 mL)
Procedure:
-
Dissolve hydrazine hydrate in 40 mL of water in a round-bottomed flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 15°C in an ice bath.
-
Add acetylacetone dropwise to the stirred solution while maintaining the temperature at 15°C.
-
After the addition is complete, continue stirring the mixture at 15°C for 2 hours.
-
The product precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylpyrazole.
Expected Yield: 95%[6]
Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone from Cyanoacetamide and Acetylacetone
This protocol is based on the condensation reaction of a 1,3-diketone with cyanoacetamide.[5]
Reactants:
-
Acetylacetone (1.0 g, 10 mmol)
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (B145695) (20 mL)
Procedure:
-
To a solution of acetylacetone and cyanoacetamide in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain 4,6-dimethyl-3-cyano-2-pyridone.
Expected Yield: Good to excellent yields are reported for this type of reaction.[5]
Synthesis of Dihydropyrimidine-5-carboxamides from Diketene
This is a one-pot, four-component reaction for the synthesis of a novel class of dihydropyrimidines.[2]
Reactants:
-
Aromatic aldehyde (1 mmol)
-
Amine (1 mmol)
-
Diketene (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine the aromatic aldehyde, amine, and diketene in ethanol.
-
Stir the mixture at room temperature for a short period to allow the formation of the N-alkyl-3-oxobutanamide intermediate.
-
Add urea (or thiourea) and a catalytic amount of p-TsOH·H₂O to the reaction mixture.
-
Continue stirring at room temperature. Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration or by evaporation of the solvent followed by purification.
Expected Yield: High yields are reported for this multicomponent reaction.[2]
Synthesis of 4-Hydroxycoumarin from Meldrum's Acid
This two-step procedure provides a route to 4-hydroxycoumarins from phenols and Meldrum's acid.[11]
Reactants:
-
Phenol (10 mmol)
-
Meldrum's acid (10 mmol)
-
Eaton's reagent (7.7 wt % phosphorus pentoxide solution in methanesulfonic acid)
Procedure: Step 1: Synthesis of 3-oxo-3-phenoxypropanoic acid
-
Mix phenol and Meldrum's acid in a reaction vessel.
-
Heat the solvent-free mixture to facilitate the reaction.
-
The intermediate, 3-oxo-3-phenoxypropanoic acid, is formed.
Step 2: Cyclization to 4-Hydroxycoumarin
-
Treat the intermediate from Step 1 with Eaton's reagent.
-
The cyclization reaction proceeds to form 4-hydroxycoumarin.
-
Isolate the product by appropriate workup and purification procedures.
Expected Yield: 75% (with Eaton's reagent)[11]
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental setups can provide a deeper understanding of the synthetic transformations. The following diagrams, created using the DOT language, illustrate key mechanisms and workflows.
References
- 1. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
A Comparative Guide to the Synthesis of Ethyl 3-Oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 3-oxopropanoate (B1240783) and its derivatives, commonly known as β-keto esters, is a cornerstone of modern organic chemistry. These compounds are pivotal intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Their value lies in the versatile reactivity of the keto and ester functionalities, as well as the acidic α-hydrogen, which allows for a variety of chemical transformations. This guide provides an objective comparison of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The primary methods for synthesizing ethyl 3-oxopropanoate derivatives can be broadly categorized into condensation reactions, alkylation of existing β-keto esters, and other specialized methods. Each approach offers distinct advantages and is suited for different target molecules and scales of production.
Table 1: Comparison of Key Synthetic Routes for this compound Derivatives
| Synthetic Route | General Transformation | Typical Substrates | Key Reagents & Conditions | Typical Yield | Key Advantages | Key Limitations |
| Claisen Condensation | 2 x Ester → β-Keto Ester | Simple esters (e.g., ethyl acetate) | Strong base (e.g., NaOEt), alcohol solvent, reflux | 50-92%[1][2] | Well-established, good for simple β-keto esters. | Self-condensation can be an issue with mixed esters; requires stoichiometric base. |
| Mixed Claisen Condensation | Ester + Ester → β-Keto Ester | One enolizable ester and one non-enolizable ester | Strong base (e.g., NaH, NaOEt), aprotic solvent | 42-78%[3][4] | Allows for the synthesis of a wider variety of β-keto esters. | Careful control of reaction conditions is needed to prevent side reactions. |
| Dieckmann Condensation | Diester → Cyclic β-Keto Ester | 1,6- and 1,7-diesters (e.g., diethyl adipate) | Strong base (e.g., NaOEt, t-BuOK), toluene, reflux | 69-82%[5] | Excellent for forming 5- and 6-membered cyclic ketones after decarboxylation. | Limited to the synthesis of cyclic derivatives. |
| Acetoacetic Ester Synthesis (Alkylation) | Ethyl Acetoacetate + Alkyl Halide → α-Substituted β-Keto Ester | Ethyl acetoacetate, alkyl halides | Base (e.g., NaOEt), alcohol solvent | 69-72%[6] | Highly versatile for introducing a wide range of alkyl and aryl groups at the α-position.[7][8] | Not a de novo synthesis of the β-keto ester backbone. |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde + 2 x β-Keto Ester + Ammonia (B1221849) → Dihydropyridine | Aldehydes, ethyl acetoacetate, ammonia or ammonium (B1175870) acetate | Various (e.g., reflux in ethanol, aqueous micelles with catalyst) | 31-98%[9][10][11] | A multi-component reaction that efficiently builds complex heterocyclic structures. | Specific to the synthesis of dihydropyridine derivatives. |
| Reaction of Ketones with Carbonates | Ketone + Dialkyl Carbonate → β-Keto Ester | Ketones, diethyl or dimethyl carbonate | Strong base (e.g., NaH) | Inconsistent yields, long reaction times[12] | A direct method starting from ketones. | Can require harsh conditions and excess reagents.[12] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations and logical flow of the key synthetic routes discussed.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 3. oncotarget.com [oncotarget.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lookchem.com [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. acgpubs.org [acgpubs.org]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Ethyl 3-oxopropanoate Esters
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxopropanoate (B1240783) esters, a subgroup of β-keto esters, represent a versatile class of chemical compounds with a wide spectrum of biological activities. Their structural features make them promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of various Ethyl 3-oxopropanoate esters and their analogs, supported by experimental data from peer-reviewed studies.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. A key mechanism of their action is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.
Quorum Sensing Inhibition
Studies have shown that aryl-substituted β-keto esters can act as antagonists of bacterial quorum sensing by competing with N-acyl homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria, for binding to LuxR-type receptor proteins. This disruption of quorum sensing can lead to the attenuation of bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
A panel of nineteen β-keto ester analogs was tested for their ability to inhibit bioluminescence, a quorum sensing-controlled phenotype, in the marine bacterium Vibrio harveyi. The most active compounds, featuring a phenyl ring at the C-3 position with halo or methoxy (B1213986) substitutions, exhibited IC50 values ranging from 23 µM to 53 µM.[1][2]
Table 1: Quorum Sensing Inhibitory Activity of Selected β-Keto Ester Analogs against Vibrio harveyi
| Compound | Aryl Substituent | IC50 (µM) | Reference |
| 1 | 4-Fluorophenyl | 23 | [1] |
| 2 | 4-Iodophenyl | 28 | [1] |
| 3 | 4-Methoxyphenyl | 35 | [1] |
| 4 | 3-Methoxyphenyl | 53 | [1] |
Direct Antibacterial Activity
In addition to quorum sensing inhibition, certain this compound derivatives exhibit direct antibacterial effects. A study on eight newly synthesized β-keto ester analogues revealed their efficacy against a panel of human and phytopathogenic bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of β-Keto Ester Analogues against Various Bacteria
| Compound | Pseudomonas aeruginosa (mg/mL) | Staphylococcus aureus (mg/mL) | Pseudomonas syringae (mg/mL) | Agrobacterium tumefaciens (mg/mL) | Reference |
| 6 | 0.16 | 0.08 | 0.16 | 0.31 | [3] |
| 8 | 0.08 | 0.16 | 0.08 | 0.16 | [3] |
Anti-inflammatory Activity
This compound esters and related compounds have been investigated for their anti-inflammatory properties. A comparative study of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate, which are structurally similar to some this compound derivatives, provides insight into their potential. The study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Ethyl caffeate, a related ethyl ester, was found to be more potent than its methyl counterpart.[4]
Table 3: Anti-inflammatory Activity of Related Caffeate Esters
| Compound | IC50 (µM) for NO Inhibition | Reference |
| Ethyl Caffeate | 12.0 | [4] |
| Methyl Caffeate | 21.0 | [4] |
Cytotoxic and Anticancer Activity
The cytotoxic potential of this compound derivatives is a significant area of research, with implications for anticancer drug development. The cytotoxicity of these compounds is often evaluated using the MTT assay on various cancer cell lines.
Data on the closely related methyl caffeate showed cytotoxic activity against five different human cancer cell lines, with IC50 values ranging from 28.83 µg/mL to 50.19 µg/mL.[4] While direct comparative data for a series of this compound esters is limited, the available information on related structures suggests that the ester group and substitutions on the phenyl ring play a crucial role in determining cytotoxic potency.
Experimental Protocols
Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)
This assay measures the inhibition of bioluminescence in Vibrio harveyi as an indicator of quorum sensing disruption.
-
Bacterial Culture: Grow Vibrio harveyi BB120 in a suitable broth medium (e.g., Autoinducer Bioassay broth) to an early exponential phase (OD600 ≈ 0.2).
-
Assay Preparation: In a 96-well microtiter plate, add the test compounds at various concentrations.
-
Inoculation: Add the prepared V. harveyi culture to each well. Include a positive control (without inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 12 hours).
-
Measurement: Measure the bioluminescence using a luminometer and the optical density at 600 nm (OD600) using a microplate reader to assess bacterial growth.
-
Data Analysis: Calculate the percentage of luminescence inhibition relative to the positive control, normalized to bacterial growth. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of bioluminescence.[1]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5][6]
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration that reduces cell viability by 50%, is then determined.[7][8][9]
Signaling Pathways and Mechanisms of Action
Bacterial Quorum Sensing (LuxI/LuxR System)
This compound esters with aryl functionality are hypothesized to interfere with the LuxI/LuxR-type quorum sensing system, which is common in Gram-negative bacteria.
Caption: LuxI/LuxR quorum sensing pathway and inhibition by this compound esters.
In this pathway, the LuxI enzyme synthesizes N-acyl homoserine lactone (AHL) autoinducers.[1] As the bacterial population density increases, AHLs accumulate and bind to the LuxR receptor protein. The resulting LuxR-AHL complex then activates the transcription of target genes responsible for virulence and biofilm formation.[1] this compound esters can act as competitive antagonists, binding to the LuxR receptor and preventing the binding of AHLs, thereby inhibiting the signaling cascade.[1]
Histone Deacetylase (HDAC) Inhibition
Some studies suggest that ketone bodies, which are structurally related to β-keto esters, can act as endogenous inhibitors of histone deacetylases (HDACs).[10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition by β-keto esters.
Histone acetyltransferases (HATs) add acetyl groups to histones, leading to a more open chromatin structure that allows for gene transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin state and gene silencing. By inhibiting HDACs, β-keto esters can lead to the hyperacetylation of histones, altering gene expression patterns. This mechanism is particularly relevant to their potential anticancer activity, as it can induce cell cycle arrest and apoptosis in tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Ethyl 3-oxopropanoate: GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development requiring accurate quantification of Ethyl 3-oxopropanoate (B1240783), a key building block in organic synthesis, selecting the appropriate analytical methodology is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Ethyl 3-oxopropanoate, alongside alternative techniques, offering detailed experimental protocols and performance data to inform your selection.
Comparison of Analytical Techniques
The choice of analytical technique for this compound is influenced by factors such as required sensitivity, sample matrix complexity, and the need for structural confirmation. While GC-MS offers high sensitivity and specificity, other methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) present viable alternatives.
| Feature | GC-MS | HPLC-UV | qNMR ('H) |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.5% |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Primary Advantage | High sensitivity and structural elucidation capabilities. | Versatile for a wide range of compounds, including less volatile ones. | Primary analytical method, no need for a specific reference standard of the analyte. |
| Considerations | Potential need for derivatization to improve volatility and peak shape due to keto-enol tautomerism. | Keto-enol tautomerism can lead to poor peak shapes in Reverse-Phase HPLC, requiring method development. | Lower sensitivity compared to chromatographic methods. |
This data is illustrative and based on typical performance characteristics for similar small organic molecules.[1]
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and a comparative HPLC-UV method are provided below.
GC-MS Protocol (with Derivatization)
Due to the presence of a ketone functional group and the potential for keto-enol tautomerism, derivatization is recommended to improve the volatility and thermal stability of this compound for GC-MS analysis.[2] A two-step derivatization involving methoximation followed by silylation is a common and effective approach.[3]
1. Sample Preparation and Derivatization:
-
Lyophilization: Dry the sample completely to remove any water, which can interfere with the derivatization reagents.[3]
-
Methoximation: Add 50 µL of a 10% pyridine (B92270) solution of methoxyamine to approximately 0.1 mg of the dried sample. Heat the mixture at 60°C for 15 minutes. This step converts the keto group into a methoxime derivative, preventing enol formation.[3]
-
Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Heat the mixture at 100°C for 2 hours to convert any hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers, increasing volatility.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent GC 7890B coupled with a MSD 5977A mass spectrometer or equivalent.[4]
-
Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent, composed of 5% phenyl 95% methylpolysiloxane.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4][5]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Mass Range: m/z 35-350.[6]
-
Injection Volume: 1 µL in splitless mode.
Alternative Protocol: HPLC-UV
HPLC offers a valuable alternative for the analysis of this compound, particularly for samples that may not be suitable for GC analysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase at a concentration of approximately 0.5 mg/mL.[1]
2. HPLC Instrumentation and Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is recommended. For example, starting with a mixture of Acetonitrile (B52724) and Water (e.g., 40:60 v/v) and increasing the acetonitrile concentration to 90% over 20 minutes.[1] Adjusting the pH of the aqueous phase with a buffer (e.g., phosphate (B84403) buffer at pH 3.0) can help to mitigate poor peak shapes arising from keto-enol tautomerism.[1][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 225 nm.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.[6]
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the GC-MS and HPLC workflows.
Caption: GC-MS workflow with derivatization.
Caption: HPLC-UV analytical workflow.
References
Synthetic efficiency of different methodologies for Ethyl 3-oxopropanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxopropanoate (B1240783), a key building block in organic synthesis, serves as a versatile precursor for a wide range of pharmaceuticals and specialty chemicals. Its β-ketoester functionality allows for diverse chemical transformations, making the efficiency of its synthesis a critical factor in drug development and manufacturing. This guide provides an objective comparison of three primary methodologies for the synthesis of Ethyl 3-oxopropanoate, supported by experimental data to inform the selection of the most suitable route for your research and development needs.
At a Glance: Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their respective efficiencies and reaction conditions.
| Methodology | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Overall Yield (%) |
| Acylation of Ethyl Vinyl Ether | Ethyl vinyl ether, Trichloroacetyl chloride, Ethanol (B145695) | Pyridine, Potassium carbonate | Dichloromethane (B109758), Ethanol | ~24 hours | ~76% (two steps) |
| Mixed Claisen Condensation | Ethyl acetate (B1210297), Diethyl oxalate (B1200264) | Sodium ethoxide | Ethanol | ~12 hours | 60-70% |
| Oxidation of Ethyl 3-hydroxypropanoate | Ethyl 3-hydroxypropanoate, Oxalyl chloride, DMSO | Triethylamine | Dichloromethane | ~2 hours | ~90% |
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including the reaction principles and experimental protocols.
Acylation of Ethyl Vinyl Ether followed by Hydrolysis
This two-step approach involves the initial acylation of ethyl vinyl ether to form a stable acetal (B89532) intermediate, ethyl 3,3-diethoxypropanoate, which is then deprotected under acidic conditions to yield the final product. This method offers a high overall yield and utilizes readily available starting materials.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3,3-diethoxypropanoate [1]
-
A solution of trichloroacetyl chloride (173 g, 0.96 mol) in a suitable flask is cooled to 0°C under a nitrogen atmosphere.
-
Ethyl vinyl ether (137 g, 1.90 mol) is added to the stirred solution over 1 hour, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Excess ethyl vinyl ether is removed under reduced pressure. The temperature is then raised to approximately 140°C to effect the elimination of hydrogen chloride.
-
The resulting crude 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) is then added dropwise over 30 minutes to a cooled (ice bath) suspension of anhydrous potassium carbonate (12 g, 87 mmol) in dry ethanol (200 mL).
-
The mixture is stirred for 10 hours at room temperature.
-
Petroleum ether or pentane (B18724) (300 mL) is added, and the potassium carbonate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is distilled to afford ethyl 3,3-diethoxypropanoate as a colorless liquid. Yield: 153 g (87%) .
Step 2: Acid-Catalyzed Hydrolysis of Ethyl 3,3-diethoxypropanoate
-
Ethyl 3,3-diethoxypropanoate (10 g, 52.6 mmol) is dissolved in a mixture of acetone (B3395972) (50 mL) and water (10 mL).
-
A catalytic amount of p-toluenesulfonic acid (approx. 0.5 g) is added to the solution.
-
The mixture is stirred at room temperature for 4-6 hours, with the reaction progress monitored by TLC.
-
Upon completion, the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield this compound. Typical Yield: ~87% .
Mixed Claisen Condensation
The mixed Claisen condensation is a classic and widely used method for the formation of β-keto esters. This one-pot reaction utilizes the condensation of ethyl acetate with diethyl oxalate in the presence of a strong base. To prevent self-condensation of ethyl acetate, diethyl oxalate is used as it lacks α-hydrogens.
Experimental Protocol: [2]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium (69 g, 3 mol) is dissolved in absolute ethanol (1 L).
-
After all the sodium has reacted, the flask is cooled in an ice-water bath.
-
A mixture of ethyl propionate (B1217596) (306 g, 3 mol) and ethyl oxalate (438 g, 3 mol) is added slowly through the dropping funnel.
-
After the addition is complete, the ether and the alcohol formed during the reaction are removed by distillation.
-
The residue is treated with 600 mL of cold 33% acetic acid solution and allowed to stand for several hours.
-
The product is extracted with four 500-cc portions of ether.
-
The combined ether extracts are washed with water, and the ether is removed by distillation.
-
The residue is fractionated under reduced pressure to collect the product. Yield: 363–425 g (60–70%) .
Oxidation of Ethyl 3-hydroxypropanoate
The oxidation of the primary alcohol, ethyl 3-hydroxypropanoate, offers a direct and high-yielding route to the desired aldehyde, this compound. The Swern oxidation is a particularly mild and effective method that avoids the use of heavy metals and minimizes over-oxidation to the carboxylic acid.
Experimental Protocol (Swern Oxidation): [3][4]
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78°C in a three-necked flask under a nitrogen atmosphere.
-
A solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature below -60°C. The mixture is stirred for 15 minutes.
-
A solution of ethyl 3-hydroxypropanoate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, keeping the temperature below -60°C. The reaction is stirred for 45 minutes.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography. Typical Yield: ~90% .
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic methodologies for producing this compound.
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthetic methodology for this compound will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and desired purity.
-
The Oxidation of Ethyl 3-hydroxypropanoate via the Swern protocol offers the highest reported yield and a relatively short reaction time, making it an attractive option for efficiency. However, the starting material may be more expensive than the basic reagents used in the other methods.
-
The Acylation of Ethyl Vinyl Ether provides a high and reliable overall yield over two steps. While the procedure is longer, it involves robust and well-established reactions.
-
The Mixed Claisen Condensation is a classic, one-pot synthesis that uses inexpensive and readily available starting materials. Although the yield is somewhat lower than the other methods, its simplicity and cost-effectiveness make it a viable option, particularly for large-scale production.
Researchers are encouraged to evaluate these factors in the context of their specific synthetic goals to select the most appropriate and efficient pathway for their needs.
References
Safety Operating Guide
Safe Disposal of Ethyl 3-oxopropanoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like Ethyl 3-oxopropanoate (B1240783) are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of Ethyl 3-oxopropanoate, aligning with best practices in laboratory safety and chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, precautions for structurally similar compounds should be observed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.[1]
Spill Management: In the event of a small spill, the material should be absorbed with an inert substance such as vermiculite, dry sand, or a commercial chemical absorbent.[1] Combustible materials like paper towels should not be used for the initial absorption of large quantities. The absorbed material and any contaminated surfaces must be collected into a designated, sealable container for hazardous waste.[1][2] For larger spills, the area should be evacuated, and the institution's emergency procedures must be followed. It is crucial to prevent the chemical from entering drains or waterways.[1]
Step-by-Step Disposal Protocol
The approved method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3] This chemical must not be disposed of down the drain or in regular trash.[1][4]
-
Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled, compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[1]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name and quantity.[3][4] Abbreviations and chemical formulas are not permissible.[4] The label should also include the date of waste generation, the location of origin (department and room number), and the principal investigator's name and contact information.[4]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible wastes must be segregated.[5]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area.[3] This area should be cool, well-ventilated, and away from sources of ignition.[3]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for collection by the EHS department or a licensed chemical waste disposal contractor.[1] A completed Hazardous Waste Information Form may be required.[4]
-
Final Disposal Method: The typical and approved method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal of Empty Containers
Empty containers that previously held this compound must be handled as hazardous waste until properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[6]
-
Rinsate Collection: The rinsate from the first rinse, and for highly toxic chemicals the first three rinses, must be collected and disposed of as hazardous waste.[5][6]
-
Final Disposal of Container: After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the regular trash or recycled according to institutional guidelines.[6][7]
Precautionary Data for Structurally Similar Compounds
| Property | Ethyl 3-(m-nitrophenyl)-3-oxopropanoate | Ethyl 3-ethoxypropionate | Ethyl 3-bromo-2-oxopropanoate |
| Molecular Formula | C11H11NO5 | C7H14O3 | C5H7BrO3 |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3)[8] | Flammable Liquid and Vapour | Corrosive, Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation[9] |
| Personal Protection | Protective gloves, clothing, eye, and face protection[8] | Protective gloves, clothing, eye, and face protection | Protective gloves, clothing, eye, and face protection[9] |
| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company.[10] | Dispose of contents/container to authorized hazardous or special waste collection point.[9] | Offer surplus and non-recyclable solutions to a licensed disposal company. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pfw.edu [pfw.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.at [fishersci.at]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. redox.com [redox.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-oxopropanoate
For laboratory professionals engaged in the intricate work of drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Ethyl 3-oxopropanoate (B1240783), a key reagent in various synthetic pathways. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial to shield against potential hazards such as skin and eye contact, inhalation, and ingestion when handling Ethyl 3-oxopropanoate.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect from potential splashes.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] It is vital to select gloves resistant to ketones and organic solvents.[1] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to protect against spills.[1] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[1] If exposure limits are exceeded, a full-face respirator should be used.[2] |
Operational Plan: Safe Handling Protocol
A strict handling protocol is essential for ensuring safety during experimental procedures involving this compound.
Engineering Controls:
-
Always work in a well-ventilated area.[1][3] A certified chemical fume hood is the primary engineering control to be used.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[4]
Personal Hygiene:
-
Wash hands thoroughly after handling.
-
Remove contaminated clothing and wash it before reuse.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
Keep away from sources of ignition.[4]
Spill Management: A Step-by-Step Response
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Absorb the Spill: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[3][4] Do not use combustible materials like paper towels for large quantities.[3]
-
Collect and Contain: Using spark-proof tools, collect the absorbed material and contaminated surfaces into a designated, sealable container for hazardous waste.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the container as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash. [3]
Waste Collection and Storage:
-
Container: Collect all waste containing this compound, including unused product and contaminated materials, in a clearly labeled, compatible waste container with a secure, tight-fitting lid.[3]
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Storage: Store the waste container in a designated, secure area accessible only to authorized personnel.[3]
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3]
-
The typical approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste, as they may retain explosive vapors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Ethyl 3-phenyl-3-oxopropanoate(94-02-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
